1-Acetyl-3-methyl-3-cyclohexene-1-ol
Description
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Structure
2D Structure
Properties
CAS No. |
125228-97-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-7-4-3-5-9(11,6-7)8(2)10/h4,11H,3,5-6H2,1-2H3 |
InChI Key |
YIXNNWHMMFRDIW-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(C1)(C(=O)C)O |
Canonical SMILES |
CC1=CCCC(C1)(C(=O)C)O |
Synonyms |
Ethanone, 1-(1-hydroxy-3-methyl-3-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Synthetic Elucidation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS No. 125228-97-9). Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research and application.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 1-acetyl-1-cyclohexene and 3-methyl-3-cyclohexen-1-ol.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | br s | 1H | =C-H |
| ~3.5 | s | 1H | -OH |
| ~2.3-2.1 | m | 2H | -CH ₂-C=O |
| ~2.1 | s | 3H | -C(=O)-CH ₃ |
| ~2.0-1.8 | m | 4H | Ring CH ₂ |
| ~1.7 | s | 3H | =C-CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~212 | Quaternary | C =O |
| ~134 | Quaternary | C =C-CH₃ |
| ~120 | Tertiary | C=C -H |
| ~75 | Quaternary | C -OH |
| ~35 | Secondary | Ring C H₂ |
| ~30 | Secondary | Ring C H₂ |
| ~25 | Primary | -C(=O)-C H₃ |
| ~24 | Primary | =C-C H₃ |
| ~22 | Secondary | Ring C H₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl) |
| ~3030 | Medium | =C-H stretch (alkene) |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1170 | Strong | C-O stretch (tertiary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
(Method: Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Low | [M - CH₃]⁺ |
| 136 | Moderate | [M - H₂O]⁺ |
| 111 | High | [M - CH₃CO]⁺ |
| 93 | High | [M - CH₃CO - H₂O]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following section details the proposed synthesis of this compound and the subsequent analytical procedures for its characterization.
Synthesis: Diels-Alder Reaction and Hydration
This synthesis involves a two-step process: a Diels-Alder cycloaddition to form the cyclohexene ring, followed by an acid-catalyzed hydration to introduce the tertiary alcohol.
Step 1: Diels-Alder Cycloaddition of Isoprene and 3-Buten-2-one
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly distilled isoprene (1.2 equivalents) and 3-buten-2-one (1.0 equivalent).
-
Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.
-
The reaction can be performed neat or with a minimal amount of a non-polar solvent like toluene.
-
Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove any solvent under reduced pressure. The resulting crude product, primarily 4-acetyl-1-methylcyclohexene, can be purified by fractional distillation under reduced pressure.
Step 2: Acid-Catalyzed Hydration of 4-Acetyl-1-methylcyclohexene
-
In a round-bottom flask, dissolve the purified 4-acetyl-1-methylcyclohexene from the previous step in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
The purified product should be characterized by the following spectroscopic methods to confirm its structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹³C NMR, a DEPT-135 experiment is recommended to aid in the assignment of carbon signals.
2.2.2. Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the purified compound using a Fourier-Transform Infrared (FTIR) spectrometer.
-
For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Obtain the mass spectrum of the purified compound using a mass spectrometer, preferably with an electron ionization (EI) source.
-
Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.
-
Analyze the fragmentation pattern to confirm the molecular weight and structural features.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-acetyl-3-methyl-3-cyclohexene-1-ol. Due to the limited availability of published experimental NMR data for this specific compound, this document focuses on the foundational principles of NMR spectroscopy, predicted chemical shifts based on analogous structures, and detailed experimental protocols for acquiring such data.
Predicted ¹H and ¹³C NMR Spectral Data
Note: These are predicted values and may differ from experimental results. The actual chemical shifts can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | 1.5 - 4.0 | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |
| =CH | 5.3 - 5.6 | Singlet (broad) or Multiplet | Olefinic proton adjacent to the methyl group. |
| -CH₂- (allylic) | 1.8 - 2.5 | Multiplet | Protons on the carbon adjacent to the double bond. |
| -CH₂- | 1.5 - 2.0 | Multiplet | Methylene protons in the cyclohexene ring. |
| -CH₃ (acetyl) | 2.0 - 2.3 | Singlet | Methyl protons of the acetyl group. |
| -CH₃ (vinyl) | 1.6 - 1.8 | Singlet or Doublet (small coupling) | Methyl protons attached to the double bond. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 205 - 215 |
| C-OH | 65 - 75 |
| C=C (quaternary) | 130 - 140 |
| C=C (CH) | 120 - 130 |
| -CH₂- (allylic) | 25 - 35 |
| -CH₂- | 20 - 30 |
| -CH₃ (acetyl) | 25 - 30 |
| -CH₃ (vinyl) | 20 - 25 |
Experimental Protocols
To obtain experimental ¹H and ¹³C NMR data for this compound, the following general protocol can be followed.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is assigned a chemical shift of 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Structural and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the chemical structure with atom numbering for NMR signal assignment and a typical experimental workflow for NMR analysis.
Unraveling the Molecular Fingerprints: A Technical Guide to the Mass Spectrometry Fragmentation of Acetylated Cyclohexenols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and patterns governing the mass spectrometric fragmentation of acetylated cyclohexenols. Understanding these fragmentation pathways is crucial for the structural elucidation, identification, and quantification of these compounds in complex matrices, a common challenge in drug development and natural product research. This document details the key fragmentation mechanisms, presents quantitative data for representative isomers, and outlines a typical experimental protocol for their analysis.
Core Fragmentation Pathways of Acetylated Cyclohexenols
The electron ionization (EI) mass spectra of acetylated cyclohexenols are characterized by several key fragmentation processes. The initial step involves the formation of a molecular ion (M•+), which then undergoes a series of competing fragmentation reactions. The most prominent of these are the retro-Diels-Alder (rDA) reaction of the cyclohexene ring and the fragmentation of the acetyl group.
A primary and highly diagnostic fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder (rDA) reaction . This process involves the cleavage of the cyclohexene ring to yield a conjugated diene and a dienophile. The charge can be retained on either fragment, leading to characteristic ion signals that provide structural information about the substitution pattern of the ring.
The acetyl group also directs fragmentation. A common loss is that of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion or other fragments containing the acetate moiety. Another characteristic fragmentation is the formation of an acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak in the spectrum. The loss of the entire acetoxy group as a radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da) can also be observed.
The interplay of these fragmentation pathways, influenced by the position of the double bond and the acetate group on the cyclohexene ring, gives rise to a unique mass spectrum for each isomer.
Quantitative Fragmentation Data of Acetylated Cyclohexenol Isomers
The following tables summarize the major fragment ions observed in the electron ionization mass spectra of two representative acetylated cyclohexenol isomers. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
Table 1: Mass Spectrometry Fragmentation Data for 3-Cyclohexen-1-yl acetate (4-Acetoxycyclohexene) [1]
| m/z | Relative Intensity (%) | Proposed Fragment Identity | Fragmentation Pathway |
| 140 | 5 | [M]•+ | Molecular Ion |
| 98 | 30 | [M - C₂H₂O]•+ | Loss of ketene |
| 80 | 100 | [C₆H₈]•+ | rDA reaction (diene fragment) |
| 60 | 25 | [C₂H₄O₂]•+ | Loss of cyclohexadiene |
| 54 | 40 | [C₄H₆]•+ | rDA reaction (dienophile fragment from an isomer) |
| 43 | 85 | [C₂H₃O]⁺ | Acetyl cation |
Table 2: Mass Spectrometry Fragmentation Data for a Structurally Related Compound: 4-Acetyl-1-methylcyclohexene [2]
While not an acetylated cyclohexenol, this isomer provides insight into the fragmentation of a cyclohexene ring with an acetyl substituent.
| m/z | Relative Intensity (%) | Proposed Fragment Identity | Fragmentation Pathway |
| 138 | 20 | [M]•+ | Molecular Ion |
| 123 | 15 | [M - CH₃]⁺ | Loss of a methyl group |
| 95 | 35 | [M - C₂H₃O]⁺ | Loss of an acetyl radical |
| 81 | 100 | [C₆H₉]⁺ | Likely from rDA followed by rearrangement |
| 68 | 70 | [C₅H₈]•+ | rDA reaction |
| 43 | 95 | [C₂H₃O]⁺ | Acetyl cation |
Visualizing the Fragmentation Pathways
The logical relationships of the key fragmentation steps can be visualized to better understand the degradation of the parent molecule.
Experimental Protocol for GC-MS Analysis
The following provides a detailed methodology for the analysis of acetylated cyclohexenols using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol is based on established methods for the analysis of terpenes and their derivatives.
1. Sample Preparation
-
Extraction: For samples in a complex matrix (e.g., plant material, biological fluids), extraction is necessary. A common method is liquid-liquid extraction with a non-polar solvent such as hexane or ethyl acetate. For solid samples, ultrasonic-assisted extraction or Soxhlet extraction can be employed.
-
Derivatization (if necessary): If the sample contains free hydroxyl groups that may interfere with the analysis, derivatization to form the acetate is required. This is typically achieved by reacting the sample with acetic anhydride in the presence of a catalyst such as pyridine.
-
Dilution: The extracted and/or derivatized sample is diluted to an appropriate concentration (typically 1-100 µg/mL) in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis. An internal standard may be added at this stage for quantitative analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio for more concentrated samples).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Speed: Dependant on the instrument, but typically sufficient to acquire at least 10-20 scans across a chromatographic peak.
-
3. Data Analysis
-
Peak Identification: The mass spectrum of each chromatographic peak is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).
-
Fragmentation Pattern Analysis: The fragmentation pattern of the identified compounds is analyzed to confirm the structure and to elucidate the structures of unknown isomers based on the principles outlined in this guide.
-
Quantification: If an internal standard is used, the concentration of the analyte can be determined by comparing the peak area of the analyte to that of the internal standard.
References
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. It details the expected spectral features, a standard experimental protocol for obtaining the spectrum, and a visual representation of the analytical workflow and key molecular vibrations. This information is critical for the structural elucidation and quality control of this cyclohexene derivative in research and drug development settings.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a tertiary alcohol, an α,β-unsaturated ketone, an alkene within a six-membered ring, and alkyl groups. The expected absorption bands are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group & Bond Vibration | Intensity & Description |
| 3500–3200 | Tertiary Alcohol (O–H stretch, hydrogen-bonded) | Strong, Broad |
| 3100–3000 | Alkene (=C–H stretch) | Medium |
| 3000–2850 | Alkyl (C–H stretch) | Medium to Strong |
| 1685–1666 | α,β-Unsaturated Ketone (C=O stretch) | Strong |
| 1680–1640 | Alkene (C=C stretch) | Medium to Weak |
| 1260–1050 | Tertiary Alcohol (C–O stretch) | Strong |
Experimental Protocol: Obtaining the IR Spectrum
This section details the methodology for obtaining a high-quality infrared spectrum of this compound, which is a liquid at room temperature, using the neat liquid film technique with a Fourier Transform Infrared (FTIR) spectrometer.
I. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (reagent grade) for cleaning
-
Lint-free wipes
-
Sample of this compound
-
Gloves
II. Procedure
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Salt Plate Preparation:
-
Retrieve two salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
If the plates are not clean, gently wipe their surfaces with a lint-free wipe dampened with a small amount of acetone. Allow the acetone to fully evaporate. The plates should be transparent or slightly foggy.[1]
-
-
Sample Application:
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder within the spectrometer's sample compartment.[1][3]
-
Close the sample compartment lid.
-
Acquire a background spectrum if one has not been recently recorded. This will subtract the absorbance from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions to the expected values in the data table above to confirm the presence of the key functional groups.
-
-
Post-Analysis Cleanup:
-
Remove the salt plates from the spectrometer.
-
Separate the plates and clean them thoroughly with acetone and a lint-free wipe.
-
Return the clean, dry salt plates to the desiccator.[1]
-
Visualizing the Analysis and Molecular Structure
The following diagrams illustrate the experimental workflow and the relationship between the functional groups of this compound and their characteristic infrared absorption regions.
References
An In-depth Technical Guide to 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS 125228-97-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific toxicological and safety data is publicly available for CAS number 125228-97-9. The information on hazards is primarily derived from structurally related compounds and should be interpreted with caution. A comprehensive risk assessment should be conducted before handling this compound.
Core Properties
1-Acetyl-3-methyl-3-cyclohexene-1-ol is a cyclohexene derivative with the CAS number 125228-97-9. Its core structure consists of a six-membered carbon ring with a double bond, a hydroxyl group, a methyl group, and an acetyl group.
Physicochemical Properties
Quantitative data for the target compound is limited. The following table summarizes its known properties and provides data for related compounds for comparative analysis.
| Property | This compound (CAS 125228-97-9) | 1-Acetyl-1-cyclohexene (CAS 932-66-1) | 3-Methyl-1-cyclohexene (CAS 1120-63-4) |
| Molecular Formula | C₁₀H₁₄O₂[1] | C₈H₁₂O | C₇H₁₂ |
| Molecular Weight | 166.22 g/mol | 124.18 g/mol | 96.17 g/mol |
| Appearance | Not specified | Clear, very slight yellow liquid[2] | Colorless liquid[3] |
| Boiling Point | Not specified | 201-202 °C | 104 °C[3] |
| Flash Point | Not specified | 66 °C (closed cup) | -3 °C[3] |
| Density | Not specified | 0.966 g/mL at 25 °C | 0.800 g/cm³ |
| Refractive Index | Not specified | n20/D 1.49 | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes common for cyclohexene derivatives. A general and illustrative protocol involves the Diels-Alder reaction to form the cyclohexene ring, followed by functional group manipulations.
Representative Synthesis Protocol: Diels-Alder Cycloaddition and Acetylation
This protocol is a representative method for synthesizing a substituted cyclohexene ring, which is the core of the target molecule.
Objective: To synthesize a substituted cyclohexene derivative via a Diels-Alder reaction.
Materials:
-
Isoprene (2-methyl-1,3-butadiene)
-
Methyl vinyl ketone
-
Toluene (anhydrous)
-
Hydroquinone
-
Magnesium sulfate (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Diels-Alder Reaction:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoprene (1.2 equivalents) and methyl vinyl ketone (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of hydroquinone to inhibit polymerization.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is a mixture of regioisomers of acetyl-methyl-cyclohexene.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
-
Hydroxylation and Acetylation (Conceptual Steps for Target Molecule):
-
The resulting acetyl-methyl-cyclohexene would then undergo selective hydroxylation at the allylic position.
-
Subsequent acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine would yield the final product, this compound.
-
Experimental Workflow Diagram:
References
IUPAC name and synonyms for 1-Acetyl-3-methyl-3-cyclohexene-1-ol
An In-depth Technical Guide to 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and analytical characterization. The document also presents comparative data on structurally similar compounds to offer a broader context for its potential applications in chemical synthesis and drug discovery.
Chemical Identity and Nomenclature
The compound of interest is a cyclohexene derivative characterized by an acetyl group and a hydroxyl group attached to the same carbon (C1), and a methyl group on the double bond at the C3 position.
IUPAC Name: 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone
While the name "this compound" is commonly used, the formal IUPAC nomenclature prioritizes the ketone functional group, leading to the ethanone-based name. According to IUPAC priority rules, when an alcohol and a ketone are present, the ketone takes precedence for the suffix of the parent name[1].
Synonyms:
-
This compound
CAS Registry Number: 125228-97-9
Physicochemical and Comparative Data
Quantitative data for the target compound and structurally related analogs are summarized below. This comparative analysis is valuable for understanding structure-property relationships.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| Target Compound | 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone | 125228-97-9 | C₉H₁₄O₂ | 154.21 | N/A |
| Positional Isomer | 1-(4-Methylcyclohex-3-en-1-yl)ethanone | 6090-09-1 | C₉H₁₄O | 138.21 | Lacks hydroxyl group; methyl at C4[2]. |
| Parent Alcohol | 3-Methyl-3-cyclohexen-1-ol | 53783-91-8 | C₇H₁₂O | 112.17 | Lacks the acetyl group at C1[3][4]. |
| De-methylated Analog | 1-(1-Hydroxycyclohex-3-en-1-yl)ethanone | 12921387 | C₈H₁₂O₂ | 140.18 | Lacks the methyl group at C3[5]. |
| Isomeric Ketone | 1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one | 41723-53-9 | C₉H₁₄O | 138.21 | Lacks hydroxyl group; acetyl not on a quaternary center[6]. |
Experimental Protocols
Detailed methodologies for the synthesis and structural elucidation of this compound and its precursors are outlined below.
Synthesis Methodologies
Several synthetic routes have been established for cyclohexene derivatives, which are applicable for synthesizing the target compound.
Protocol 1: Diels-Alder [4+2] Cycloaddition This is a powerful method for forming the cyclohexene skeleton with high regio- and stereoselectivity[7].
-
Reaction Setup: A solution of a suitable diene, such as methyl (E)-4-methyl-2,4-pentadienoate, and a dienophile, like 3-p-nitrobenzoyloxy-3-buten-2-one, is prepared in dry xylene[7].
-
Cycloaddition: The mixture is heated under a nitrogen atmosphere at approximately 130°C for several days to facilitate the endo-adduct formation[7].
-
Hydrolysis: The resulting adduct is hydrolyzed using a base, such as potassium carbonate in methanol, to yield the corresponding diol[7].
-
Acetylation: The diol intermediate is then selectively acetylated to introduce the acetyl group, yielding the final product[7].
Protocol 2: Grignard Reaction on Cyclohexanone Precursor This approach builds the core structure through nucleophilic addition.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of a cyclohexanone derivative in an anhydrous ether solvent like tetrahydrofuran (THF) is cooled to -10°C[7].
-
Grignard Addition: A Grignard reagent, such as methylmagnesium chloride (3M solution), is added dropwise to the cooled cyclohexanone solution[7].
-
Quenching: The exothermic reaction is carefully quenched by the addition of an acidic solution (e.g., 2M HCl) until a pH of 3-4 is reached[7].
-
Dehydration & Functionalization: The resulting tertiary alcohol can be dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) to form an alkene, which serves as a precursor for subsequent functionalization steps to install the acetyl and hydroxyl groups at the C1 position[7].
Structural Elucidation and Characterization
Confirmation of the chemical structure relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework and confirm the regioselectivity of the installed functional groups[7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify the molecular weight and fragmentation pattern of the compound and its intermediates, confirming the presence of acetyl and hydroxyl moieties[7][8].
-
Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, such as the C=O stretch of the acetyl group and the O-H stretch of the hydroxyl group[7].
-
X-ray Crystallography: In cases where a suitable crystal can be obtained, this technique provides unambiguous resolution of the compound's stereochemistry and three-dimensional structure[7].
Workflow and Pathway Visualizations
Diagrams are provided to illustrate key logical and experimental workflows related to the synthesis of the target compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-(4-Methylcyclohex-3-en-1-yl)ethanone | 6090-09-1 | FM141895 [biosynth.com]
- 3. 3-Methyl-3-cyclohexen-1-ol | C7H12O | CID 566300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexen-1-ol, 3-methyl- [webbook.nist.gov]
- 5. 1-(1-Hydroxycyclohex-3-en-1-yl)ethanone | C8H12O2 | CID 12921387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one | C9H14O | CID 12563464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 125228-97-9 | Benchchem [benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
An In-depth Technical Guide to 1-Acetyl-3-methyl-3-cyclohexene-1-ol
This technical guide provides a comprehensive overview of 1-Acetyl-3-methyl-3-cyclohexene-1-ol, a cyclohexene derivative with potential applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into its synthesis, properties, and characterization.
Chemical and Physical Properties
This compound is a substituted cyclohexene featuring a hydroxyl group at the 1-position, a methyl group at the 3-position, and an acetyl group at the 1-position. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | BenchChem[1] |
| Molecular Weight | 154.21 g/mol | BenchChem[1] |
| CAS Number | 125228-97-9 | BenchChem[1] |
| InChI Key | YIXNNWHMMFRDIW-UHFFFAOYSA-N | BenchChem[1] |
For comparative analysis, the properties of structurally related cyclohexene derivatives are presented in the following table.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Refractive Index |
| 3-Methyl-2-cyclohexen-1-ol | 21378-21-2 | C₇H₁₂O | 112.17 | Hydroxyl, Methyl | 1.484 (lit.)[1][2] |
| 3-Cyclohexene-1-methanol | 1679-51-2 | C₇H₁₂O | 112.17 | Hydroxymethyl | - |
| 1-(Aminomethyl)-3-ethylcyclohexan-1-ol | 1340115-97-0 | C₉H₁₉NO | 157.26 | Hydroxyl, Aminomethyl, Ethyl | - |
| 1-Acetyl-1-cyclohexene | 932-66-1 | C₈H₁₂O | 124.18 | Acetyl | 1.49 (lit.)[3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the formation of the cyclohexene ring followed by functional group manipulations. Two prominent methods are the Diels-Alder reaction and a Grignard-based approach.
A key synthetic route involves the thermal [4+2] cycloaddition of a diene and a dienophile to construct the cyclohexene skeleton with high regio- and stereoselectivity.[1]
Experimental Protocol:
-
Reaction Setup: A mixture of methyl (E)-4-methyl-2,4-pentadienoate (diene) and 3-p-nitrobenzoyloxy-3-buten-2-one (dienophile) is prepared in dry xylene.
-
Cycloaddition: The reaction mixture is heated at 130°C for 4 days under a nitrogen atmosphere in a sealed tube to yield the endo-adduct.
-
Hydrolysis: The resulting adduct is hydrolyzed with potassium carbonate in methanol to produce the corresponding diol.
-
Acetylation: The diol is then acetylated to introduce the acetyl group, yielding this compound.
This foundational approach utilizes a Grignard reagent to introduce a methyl group to a cyclohexanone precursor, which is then further functionalized.[1]
Experimental Protocol:
-
Reaction Setup: Cyclohexanone (0.1 mol) is dissolved in tetrahydrofuran (THF) under an inert atmosphere and cooled to -10°C.
-
Grignard Reaction: 3M methylmagnesium chloride (45 mL) is added to the solution.
-
Quenching: The exothermic reaction is quenched by the addition of 2M HCl to a pH of 3-4.
-
Dehydration: The resulting alcohol is dehydrated using p-toluenesulfonic acid in 1,2-dichloroethane to yield 1-methyl-1-cyclohexene (92% yield).
-
Further Functionalization: The 1-methyl-1-cyclohexene intermediate undergoes subsequent reactions, including acetylation, to yield the final product.
A comparison of the two synthetic methods is outlined below.
| Parameter | Grignard Method | Diels-Alder Method |
| Temperature Range | -10°C to reflux | 130°C (sealed tube) |
| Catalytic System | p-TsOH | None |
| Stereoselectivity | Not applicable for the initial step | >95% endo |
| Scalability | High (demonstrated up to 10 g) | Moderate (typically mg scale) |
Structural Elucidation and Characterization
The structural confirmation of this compound and its intermediates relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the presence of key functional groups.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrational frequencies of functional groups such as the hydroxyl (-OH) and acetyl (C=O) groups.[1]
While specific spectral data for this compound is not detailed in the provided search results, the characterization of similar compounds like 3-Methyl-2-cyclohexen-1-ol provides a reference for the expected spectral features.[4]
Potential Applications
While the direct biological activity of this compound is not extensively documented, its structural motifs are found in various natural products and biologically active molecules. For instance, the related compound, 1-Acetyl-4-methyl-3-cyclohexen-1-ol, serves as a precursor in the synthesis of cyclic monoterpenes like p-mentha-1,8-dien-4-ol and terpinolene.[5] The cyclohexene core is a common scaffold in medicinal chemistry, suggesting that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.
Conclusion
This compound is a specialty chemical whose synthesis has been established through robust organic chemistry reactions. While a detailed historical account of its discovery is not prominent in the literature, the synthetic pathways are well-defined, offering routes to this compound for further research and development. Its characterization relies on standard analytical techniques, and its potential as a building block in the synthesis of more complex molecules warrants further investigation. This guide provides a foundational understanding for researchers interested in the chemistry and potential applications of this cyclohexene derivative.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
Introduction
1-Acetyl-3-methyl-3-cyclohexene-1-ol is a functionalized cyclohexene derivative belonging to the class of α-hydroxy ketones. This structural motif is a valuable building block in organic synthesis and is found in various biologically active molecules. The synthesis of this target molecule can be efficiently achieved through a multi-step process where the foundational cyclohexene ring is constructed via a Diels-Alder reaction. This [4+2] cycloaddition is one of the most powerful reactions in synthetic chemistry for forming six-membered rings with high stereochemical control.
This document provides detailed protocols for a synthetic pathway commencing with the Diels-Alder reaction between isoprene and methyl vinyl ketone (MVK) to yield a key intermediate, followed by an α-hydroxylation step to furnish the final product. These notes are intended for researchers in organic chemistry and drug development.
Overall Synthetic Pathway
The synthesis involves two primary stages: the formation of the acetyl-methyl-cyclohexene core via a Diels-Alder reaction, followed by the specific introduction of a hydroxyl group on the carbon atom bearing the acetyl group.
Figure 1. Overall workflow for the synthesis of the target molecule.
Part 1: Diels-Alder Reaction Protocol
The Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and methyl vinyl ketone (MVK) produces a mixture of two primary regioisomers: 4-acetyl-1-methylcyclohexene (the "para" adduct) and 3-acetyl-1-methylcyclohexene (the "meta" adduct). The "para" adduct is typically the major product. The desired precursor for the final target is the "meta" adduct. Reaction conditions can be optimized to influence this ratio, though separation is often required.
Experimental Protocol: Thermal Diels-Alder Cycloaddition
This protocol describes a thermal cycloaddition performed in a sealed tube.
-
Reagent Preparation: To a thick-walled, flame-dried sealed tube, add methyl vinyl ketone (1.0 eq). Dilute with a minimal amount of a high-boiling inert solvent such as toluene or benzene.
-
Addition of Diene: Cool the tube in a dry ice/acetone bath. Carefully add freshly distilled isoprene (1.2 eq).
-
Sealing and Reaction: Seal the tube under vacuum or an inert atmosphere. Place the sealed tube behind a safety shield in an oil bath or heating mantle. Heat the reaction mixture to the desired temperature (typically 130-185°C) for the specified time (12-24 hours).[1]
-
Work-up and Purification: After cooling to room temperature, carefully open the tube. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure. The crude product, containing a mixture of regioisomers and some polymeric material, can be purified by fractional distillation or column chromatography on silica gel to isolate the desired 3-acetyl-1-methylcyclohexene isomer.
Table 1: Representative Diels-Alder Reaction Data
| Parameter | Condition | Notes / Reference |
| Diene | Isoprene | Must be freshly distilled. |
| Dienophile | Methyl Vinyl Ketone (MVK) | Electron-withdrawing ketone group activates the dienophile.[2] |
| Temperature | 130 - 185 °C | Higher temperatures can favor the thermodynamically stable product.[1] |
| Solvent | Toluene, Benzene, or neat | Solvent choice can affect regioselectivity.[3] |
| Typical Yield | 60 - 80% (combined isomers) | Yield depends on temperature, time, and prevention of polymerization. |
| Regioisomers | para:meta ratio varies | The para isomer (4-acetyl-1-methylcyclohexene) is generally favored. |
Part 2: α-Hydroxylation Protocol
The introduction of a hydroxyl group at the α-position of the ketone (the C1 position of the ring) transforms the precursor into the final product. A common and effective method is the oxidation of a silyl enol ether intermediate using an oxaziridine or m-CPBA.
Figure 2. Workflow for the α-hydroxylation of the ketone intermediate.
Experimental Protocol: Ketone α-Hydroxylation
-
Silyl Enol Ether Formation: Dissolve the purified 3-acetyl-1-methylcyclohexene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78°C. Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes. Add chlorotrimethylsilane (TMSCl) (1.2 eq) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude silyl enol ether, which can be used directly in the next step.
-
Oxidation: Dissolve the crude silyl enol ether in an inert solvent like dichloromethane (DCM) and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir the reaction at 0°C until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis and Final Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. To deprotect the silyl group, treat the crude product with tetrabutylammonium fluoride (TBAF) in THF or with a dilute acid solution (e.g., HCl in methanol). After work-up, purify the final product, this compound, by column chromatography on silica gel.
Data Presentation
Table 2: Physicochemical and Spectroscopic Data
| Property | Precursor (3-Acetyl-1-methylcyclohexene) | Final Product (this compound) |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O₂ |
| Molecular Weight | 138.21 g/mol | 154.21 g/mol [4] |
| ¹H NMR (CDCl₃, δ) | Expected peaks: ~5.4 (vinyl H), ~2.1 (acetyl CH₃), ~1.7 (methyl CH₃), 1.5-2.5 (ring CH₂) | Expected peaks: Disappearance of α-proton, appearance of -OH peak (broad singlet), ~2.2 (acetyl CH₃), ~1.7 (methyl CH₃), ~5.5 (vinyl H) |
| ¹³C NMR (CDCl₃, δ) | Expected peaks: ~209 (ketone C=O), ~135 & ~120 (alkene C=C), ~28 (acetyl CH₃) | Expected peaks: ~205 (ketone C=O), ~80-90 (C-OH), ~136 & ~119 (alkene C=C), ~25 (acetyl CH₃) |
| IR (cm⁻¹) | ~1710 (C=O stretch), ~1650 (C=C stretch) | ~3450 (O-H stretch, broad), ~1715 (C=O stretch), ~1650 (C=C stretch) |
| Mass Spec (m/z) | 138 [M]⁺ | 154 [M]⁺, 136 [M-H₂O]⁺ |
Note: Spectroscopic data are predicted values based on the structures and may vary slightly.
Application and Safety Notes
-
Versatility: The Diels-Alder reaction is a cornerstone of synthetic chemistry, providing access to a wide variety of six-membered ring systems that are prevalent in natural products and pharmaceuticals.[5]
-
Catalysis: While the protocol describes a thermal reaction, the rate and selectivity of the Diels-Alder step can often be improved by using a Lewis acid catalyst.[6]
-
Stereochemistry: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. The "endo rule" often correctly predicts the major diastereomer in reactions involving cyclic dienes.[7]
-
Safety: Isoprene and methyl vinyl ketone are volatile, flammable, and toxic. All manipulations should be performed in a well-ventilated fume hood. The use of a sealed tube at high temperatures requires a proper safety shield. α-Hydroxylation reagents like LDA and m-CPBA are corrosive and/or potentially explosive and must be handled with care. Always wear appropriate personal protective equipment (PPE).
References
- 1. sciforum.net [sciforum.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 125228-97-9 | Benchchem [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction
Title: A Detailed Protocol for the Synthesis of 1,3-Dimethylcyclohex-2-en-1-ol using a Methylmagnesium Bromide Grignard Reagent
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as that in a carbonyl group, to form a new C-C bond.[1] This application note provides a detailed protocol for the synthesis of a tertiary alcohol, 1,3-dimethylcyclohex-2-en-1-ol.
A note on the target molecule: The requested compound, 1-Acetyl-3-methyl-3-cyclohexene-1-ol, presents a chemically ambiguous structure. The presence of both an acetyl group and a hydroxyl group on the same carbon (C1) is generally unstable. Therefore, this protocol details the synthesis of a structurally related and common Grignard product, 1,3-dimethylcyclohex-2-en-1-ol, through the reaction of 3-methyl-2-cyclohexenone with methylmagnesium bromide. This 1,2-addition reaction is a classic example of Grignard chemistry with α,β-unsaturated ketones.[2]
This protocol is intended for researchers, scientists, and professionals in drug development who require a robust method for synthesizing tertiary alcohols from ketone precursors.
Reaction Scheme
The synthesis is a two-step process:
-
Formation of the Grignard Reagent: Methylmagnesium bromide is prepared from magnesium metal and methyl bromide in an anhydrous ether solvent.
-
Nucleophilic Addition: The Grignard reagent is then reacted with the α,β-unsaturated ketone, 3-methyl-2-cyclohexenone. An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[3][4]
Overall Reaction:
3-Methyl-2-cyclohexenone + CH₃MgBr → 1,3-Dimethylcyclohex-2-en-1-ol
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Magnesium Turnings | 2.67 g (0.11 mol, 1.1 eq) | Must be dry and shiny.[5] |
| Methyl Bromide (in Ether) | 10.4 g in 20 mL THF (0.11 mol, 1.1 eq) | Handle with extreme care in a fume hood. |
| 3-Methyl-2-cyclohexenone | 11.0 g (0.10 mol, 1.0 eq) | |
| Anhydrous Diethyl Ether | ~150 mL | Must be anhydrous to prevent quenching the Grignard reagent.[1] |
| Iodine | 1-2 small crystals | Used as an activator.[5][6] |
| Reaction Conditions | ||
| Grignard Formation Temp. | Room Temperature (may require gentle heating to initiate) | |
| Reaction with Ketone Temp. | 0 °C to Room Temperature | Addition should be slow to control the exotherm.[5] |
| Reaction Time | 2-3 hours | |
| Product Information | ||
| Product Name | 1,3-Dimethylcyclohex-2-en-1-ol | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Theoretical Yield | 12.62 g | |
| Expected Yield | 75-85% |
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL), oven-dried
-
Reflux condenser and drying tube (filled with CaCl₂), oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and workup
-
Rotary evaporator
Reagents:
-
Magnesium turnings
-
Iodine crystal
-
Methyl Bromide solution in THF or Diethyl Ether
-
Anhydrous diethyl ether
-
3-Methyl-2-cyclohexenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble the dry three-neck flask with the reflux condenser (with drying tube), dropping funnel, and a glass stopper. Place the magnetic stir bar in the flask. The entire apparatus must be free of water.[5]
-
Magnesium Activation: Place the magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine to help activate the magnesium surface.[6]
-
Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. Place the methyl bromide solution (10.4 g in 20 mL THF) in the dropping funnel.
-
Formation: Add a small amount (~2-3 mL) of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun. Once initiated, a gray, cloudy solution will form.[7]
-
Addition: Slowly add the remaining methyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent.
Part 2: Reaction with 3-Methyl-2-cyclohexenone
-
Ketone Preparation: Dissolve 3-methyl-2-cyclohexenone (11.0 g) in 40 mL of anhydrous diethyl ether in a separate dry flask.
-
Cooling: Cool the prepared Grignard reagent solution in the three-neck flask to 0 °C using an ice bath.
-
Addition: Transfer the ketone solution to the dropping funnel and add it dropwise to the stirring Grignard reagent over 30 minutes. Maintain the temperature below 10 °C to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~50 mL) dropwise to quench the excess Grignard reagent and protonate the alkoxide product. A white precipitate will form.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add approximately 50 mL of diethyl ether. Shake the funnel, venting frequently. Allow the layers to separate.
-
Washing: Remove the aqueous layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Analysis: The resulting crude oil is the product, 1,3-dimethylcyclohex-2-en-1-ol. Analyze the product using techniques such as NMR, IR spectroscopy, and GC-MS to confirm its structure and purity. Further purification can be achieved by vacuum distillation if necessary.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of 1,3-Dimethylcyclohex-2-en-1-ol.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]
- 3. What product is formed when 3-methyl-2-cyclohexenone reacts with each of .. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Step-by-step protocol for 1-Acetyl-3-methyl-3-cyclohexene-1-ol synthesis
An Application Note and Step-by-Step Protocol for the Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of this compound, a substituted cyclohexene derivative with potential applications in organic synthesis and as a building block for more complex molecules. The synthetic strategy is based on a multi-step pathway starting from a commercially available precursor, involving a Diels-Alder reaction to construct the core cyclohexene ring, followed by functional group manipulations to yield the target molecule. This protocol is intended for use by trained chemists in a controlled laboratory setting.
Introduction
Substituted cyclohexene rings are important structural motifs found in a wide array of natural products and pharmacologically active compounds. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and atom-economical method for the stereoselective synthesis of six-membered rings.[1][2] This protocol first utilizes the Diels-Alder reaction between isoprene and methyl vinyl ketone to synthesize the key intermediate, 4-methyl-3-cyclohexenyl methyl ketone. Subsequent steps then convert this intermediate to the final product, this compound.
Overall Synthetic Scheme
The synthesis is proposed to proceed via a two-stage process:
-
Stage 1: Diels-Alder Reaction to form the cyclohexene backbone.
-
Stage 2: Functional Group Transformation to yield the final tertiary alcohol.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Methyl-3-cyclohexenyl methyl ketone via Diels-Alder Reaction
This stage involves the [4+2] cycloaddition of isoprene and methyl vinyl ketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isoprene | 68.12 | 100 | 6.81 g |
| Methyl vinyl ketone | 70.09 | 100 | 7.01 g |
| Toluene | 92.14 | - | 100 mL |
| Hydroquinone | 110.11 | 1 | 110 mg |
Procedure:
-
To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (100 mL) and hydroquinone (110 mg).
-
Add isoprene (6.81 g, 100 mmol) to the flask.
-
Slowly add methyl vinyl ketone (7.01 g, 100 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 4-methyl-3-cyclohexenyl methyl ketone as a colorless oil.
Stage 2: Synthesis of this compound
This stage involves the conversion of the intermediate ketone to the target tertiary alcohol. A plausible method is via α-bromination followed by nucleophilic substitution with hydroxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Methyl-3-cyclohexenyl methyl ketone | 138.21 | 50 | 6.91 g |
| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.79 g |
| Benzoyl peroxide (BPO) | 242.23 | 1 | 242 mg |
| Carbon tetrachloride (CCl4) | 153.82 | - | 100 mL |
| Sodium hydroxide (NaOH) | 40.00 | 100 | 4.0 g |
| Water | 18.02 | - | 50 mL |
| Diethyl ether | 74.12 | - | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
Step 2a: α-Bromination
-
In a 250 mL round-bottom flask, dissolve 4-methyl-3-cyclohexenyl methyl ketone (6.91 g, 50 mmol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (9.79 g, 55 mmol) and benzoyl peroxide (242 mg, 1 mmol) to the solution.
-
Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude bromo-ketone intermediate. This intermediate is often used in the next step without further purification.
Step 2b: Nucleophilic Substitution
-
Dissolve the crude bromo-ketone in a mixture of water (50 mL) and a co-solvent like THF or acetone to ensure solubility.
-
Add sodium hydroxide (4.0 g, 100 mmol) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Isoprene | C5H8 | 68.12 | Colorless liquid | 34 |
| Methyl vinyl ketone | C4H6O | 70.09 | Colorless liquid | 81.4 |
| 4-Methyl-3-cyclohexenyl methyl ketone | C9H14O | 138.21 | Colorless oil | ~195-200 |
| This compound | C9H14O2 | 154.21 | - | - |
Table 2: Reaction Conditions and Expected Yields
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) |
| Diels-Alder Reaction | Isoprene, Methyl vinyl ketone | Toluene | 110 | 4 - 6 | 70 - 80 |
| α-Bromination | NBS, BPO | Carbon tetrachloride | 77 | 2 - 3 | 60 - 70 |
| Nucleophilic Substitution | Sodium hydroxide | Water/THF | Room Temp. | 12 - 24 | 40 - 50 |
Note: Expected yields are estimates based on similar reactions in the literature and may vary.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Isoprene and methyl vinyl ketone are flammable and volatile. Handle with care and avoid ignition sources.
-
N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Carbon tetrachloride is toxic and a suspected carcinogen. Use with extreme caution and appropriate containment.
-
Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O, O-H, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the products.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their experimental observations and available analytical data.
References
Application Notes and Protocols for 1-Acetyl-3-methyl-3-cyclohexene-1-ol in Monoterpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-acetyl-3-methyl-3-cyclohexene-1-ol as a versatile precursor for the synthesis of various monoterpenes. While direct literature on this specific isomer is limited, the protocols outlined below are based on established synthetic routes for the closely related isomer, 1-acetyl-4-methyl-3-cyclohexen-1-ol, and are expected to be highly applicable with potential minor optimizations.
Introduction
This compound is a functionalized cyclohexene derivative that holds significant potential as a building block in the synthesis of monoterpenes and monoterpenoids. Its structure, featuring a tertiary alcohol, a vinyl ether moiety (upon acetylation of the alcohol), and a trisubstituted double bond, allows for a range of chemical transformations to construct the carbon skeletons of various monoterpenes. This document outlines the synthetic pathways and detailed experimental protocols for the conversion of this compound into key monoterpene structures.
Synthetic Applications
The strategic placement of functional groups in this compound allows for its conversion into several important monoterpenes. The tertiary alcohol can be eliminated to generate a diene system, and the acetyl group can be transformed or used to direct subsequent reactions. Based on the reactivity of its structural isomer, this compound can serve as a common precursor for the synthesis of monoterpenes such as a p-menthadienol derivative, a terpinolene isomer, and a dimethylstyrene analog.
Logical Flow of Synthetic Transformations
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of monoterpenes from 1-acetyl-4-methyl-3-cyclohexen-1-ol[1]. Researchers should consider these as a strong starting point for the synthesis using the 3-methyl isomer.
Protocol 1: Synthesis of an Isomeric p-Mentha-1,8-dien-4-ol
This two-step protocol involves the dehydration of the tertiary alcohol to form a diene, followed by hydrolysis of the acetate group.
Step 1: Dehydration to Isomeric p-Menthadienyl Acetate
-
Materials:
-
This compound
-
Anhydrous potassium bisulfate (KHSO₄)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous potassium bisulfate.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis to Isomeric p-Mentha-1,8-dien-4-ol
-
Materials:
-
Isomeric p-Menthadienyl Acetate (from Step 1)
-
Potassium hydroxide (KOH)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the isomeric p-menthadienyl acetate in methanol.
-
Add a solution of potassium hydroxide in methanol (2 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude isomeric p-mentha-1,8-dien-4-ol, which can be further purified by chromatography.
-
Protocol 2: Synthesis of an Isomeric Terpinolene
This protocol involves the acid-catalyzed isomerization of the diene system formed in Protocol 1, Step 1.
-
Materials:
-
Isomeric p-Menthadienyl Acetate (from Protocol 1, Step 1)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous benzene
-
-
Procedure:
-
Dissolve the isomeric p-menthadienyl acetate in anhydrous benzene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture and monitor the isomerization by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon reaching the desired conversion, cool the reaction mixture.
-
Wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.
-
Purify the resulting isomeric terpinolene by fractional distillation or preparative GC.
-
Protocol 3: Synthesis of an Isomeric p,α-Dimethylstyrene
This protocol achieves aromatization of the cyclohexene ring.
-
Materials:
-
Isomeric p-Menthadienyl Acetate (from Protocol 1, Step 1)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dioxane
-
-
Procedure:
-
Dissolve the isomeric p-menthadienyl acetate in anhydrous dioxane.
-
Add DDQ (1.1 equivalents) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the precipitated hydroquinone.
-
Dilute the filtrate with diethyl ether and wash successively with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the isomeric p,α-dimethylstyrene by column chromatography.
-
Data Presentation
The following table summarizes the expected outcomes based on the synthesis from the structural isomer 1-acetyl-4-methyl-3-cyclohexen-1-ol[1]. Yields and spectroscopic data for the 3-methyl isomer products will require experimental determination.
| Product | Synthetic Protocol | Expected Yield (%) | Key Characterization Data (Anticipated) |
| Isomeric p-Mentha-1,8-dien-4-ol | Protocol 1 | 70-80 | ¹H NMR, ¹³C NMR, IR, MS |
| Isomeric Terpinolene | Protocol 2 | 60-70 | ¹H NMR, ¹³C NMR, GC-MS |
| Isomeric p,α-Dimethylstyrene | Protocol 3 | 50-60 | ¹H NMR, ¹³C NMR, UV-Vis, MS |
Experimental Workflow Diagram
Caption: General experimental workflow for monoterpene synthesis.
Conclusion
This compound represents a promising and adaptable starting material for the synthesis of a variety of monoterpenes. The protocols provided, based on sound and published chemical transformations of a close structural analog, offer a solid foundation for researchers to explore and develop novel synthetic routes to valuable monoterpenoid compounds. Standard laboratory techniques and careful monitoring of reaction progress are key to achieving successful outcomes. Further research is encouraged to fully elucidate the reaction kinetics and optimize the yields for the synthesis of specific target monoterpenes from this precursor.
References
Application Notes and Protocols for the Evaluation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol as a Potential Fragrance Ingredient
Disclaimer: Publicly available data on the use of 1-Acetyl-3-methyl-3-cyclohexene-1-ol as a fragrance ingredient is limited. The following application notes and protocols are based on the analysis of structurally related compounds and provide a framework for the evaluation of this molecule as a potential novel fragrance ingredient.
Introduction
This compound (CAS No. 125228-97-9) is a cyclohexene derivative with a molecular structure that suggests potential for interesting olfactory properties. While not currently established as a commercial fragrance ingredient, its structural similarity to known fragrance molecules warrants a systematic evaluation of its scent profile, stability, and safety.
This document provides detailed application notes, including a comparative analysis with related fragrance compounds, and experimental protocols for researchers, scientists, and drug development professionals to assess the viability of this compound as a novel fragrance ingredient.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a potential fragrance ingredient is fundamental to its application and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone | [1] |
| CAS Number | 125228-97-9 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Canonical SMILES | CC1=CCCC(C1)(C(=O)C)O | [1] |
| InChI Key | YIXNNWHMMFRDIW-UHFFFAOYSA-N | [1] |
| Appearance | Data not available | |
| Odor Profile | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Comparative Analysis with Structurally Related Fragrance Ingredients
The olfactory properties of cyclohexene derivatives can vary significantly based on their substitution patterns. A comparative analysis with known fragrance ingredients can provide insights into the potential scent profile of this compound.
Table 2: Olfactory Profiles of Structurally Related Cyclohexene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Olfactory Description |
| 1-Acetyl-4-methyl-3-cyclohexen-1-ol | Not Available | C₉H₁₄O₂ | 154.21 | Precursor in the synthesis of cyclic monoterpenes.[2] |
| p-tert-Butylcyclohexanol | 98-52-2 | C₁₀H₂₀O | 156.27 | Woody, patchouli-like, over a basic camphor type.[3] |
| Isobornyl Cyclohexanol | 3407-42-9 | C₁₆H₂₈O | 236.40 | Woody and camphoraceous scent.[4] |
| (Z)-5-Ethylidene-2-propoxy-cyclohexanol | Not Available | C₁₁H₂₀O₂ | 184.28 | Spicy, clove-leaf, medicinal and slight cooling herbal notes.[5] |
Application Notes
Hypothetical Olfactory Profile
Based on the structural motifs present in this compound and the known odor profiles of related cyclohexanol and cyclohexene derivatives, a hypothetical scent profile can be proposed. The tertiary alcohol on the cyclohexene ring is a common feature in many fragrance molecules, often contributing to woody, floral, or fruity notes. The acetyl group may impart a sweet, herbaceous, or slightly camphoraceous character. Therefore, it is hypothesized that this compound could possess a complex odor profile with potential woody, floral, and fruity facets, possibly with spicy or camphoraceous undertones. Experimental validation through sensory analysis is required to confirm this hypothesis.
Potential Applications
Should the olfactory profile be deemed desirable, potential applications for this compound could include:
-
Fine fragrances
-
Personal care products (lotions, soaps, shampoos)
-
Household cleaning products
-
Air care products
The appropriate use level would need to be determined based on its odor intensity and the desired effect in the final product, with typical concentrations for novel fragrance ingredients ranging from 0.005% to 10% by weight in the fragranced article.[6]
Experimental Protocols
A systematic evaluation of a potential new fragrance ingredient involves a series of standardized tests to determine its olfactory characteristics, stability, and safety.
Workflow for New Fragrance Ingredient Evaluation
Olfactory Analysis
Objective: To determine the odor profile of this compound.
Materials:
-
This compound (high purity)
-
Ethanol (perfumer's grade, odorless)
-
Glass smelling strips
-
Vials
-
Trained sensory panel (minimum of 5 panelists)
Protocol:
-
Prepare a 10% solution of this compound in ethanol.
-
Prepare serial dilutions (5%, 1%, 0.1%) from the 10% stock solution.
-
Dip a smelling strip into each solution and a control strip into the ethanol solvent.
-
Allow the solvent to evaporate for 30 seconds.
-
Present the smelling strips to the panelists in a randomized and blinded manner.
-
Panelists evaluate the odor at different time points (top note: 0-5 minutes, heart note: 5-60 minutes, base note: >60 minutes).
-
Panelists provide odor descriptors and rate the intensity on a scale of 1 to 10.
-
Compile and analyze the data to establish a comprehensive odor profile.
Stability Testing
Objective: To assess the stability of this compound in a simple fragrance base under accelerated conditions.[7][8]
Materials:
-
1% solution of this compound in ethanol
-
Clear and amber glass vials
-
Climate chamber or oven set to 40°C
-
UV light cabinet
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Protocol:
-
Fill clear and amber glass vials with the 1% solution.
-
Place one set of clear and amber vials in the climate chamber at 40°C.
-
Place another set of clear vials in the UV light cabinet.
-
Keep a control set of amber vials at room temperature in the dark.
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each condition.
-
Evaluate the samples for any changes in color and odor compared to the control.
-
Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.
In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)
Objective: To assess the skin sensitization potential of this compound by measuring its reactivity with synthetic peptides containing cysteine and lysine.[9][10][11][12][13] This assay mimics the molecular initiating event of skin sensitization.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Ammonium acetate buffer
-
High-performance liquid chromatography (HPLC) system with UV detector
Protocol:
-
Prepare a stock solution of the test chemical in acetonitrile.
-
Incubate the test chemical with the cysteine and lysine peptides in separate reaction vials for 24 hours at room temperature.
-
Following incubation, stop the reaction and analyze the samples by HPLC.
-
Quantify the percentage of peptide depletion by comparing the peak area of the peptide in the sample to the peak area in a reference control.
-
Based on the mean cysteine and lysine depletion, classify the reactivity of the test substance.
In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
Objective: To assess the phototoxic potential of this compound upon exposure to UVA light.[14][15][16][17]
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Cell culture medium and reagents
-
96-well plates
-
This compound
-
UVA light source
-
Neutral Red dye solution
Protocol:
-
Seed 3T3 cells into two 96-well plates and incubate for 24 hours.
-
Treat the cells in both plates with a range of concentrations of the test chemical for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.
-
Wash the cells and incubate for another 24 hours.
-
Determine cell viability by measuring the uptake of Neutral Red dye.
-
Compare the cytotoxicity (IC50 values) in the irradiated versus the non-irradiated plate to determine the Photo-Irritation-Factor (PIF). A PIF ≥ 5 suggests phototoxic potential.
Signaling Pathways and Structure-Odor Relationships
General Olfactory Signal Transduction Pathway
The perception of odor begins with the binding of an odorant molecule to an olfactory receptor (OR) on the cilia of olfactory sensory neurons. This initiates a signal transduction cascade that results in the generation of an action potential.
Structure-Odor Relationships of Cyclohexene Derivatives
The odor profile of cyclohexene derivatives is highly dependent on the nature and position of substituent groups on the ring.
References
- 1. This compound | 125228-97-9 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Isobornyl Cyclohexanol- Boost Fragrance [chemicalbull.com]
- 5. US9434669B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. iltusa.com [iltusa.com]
- 8. orchadia.org [orchadia.org]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. eurofins.de [eurofins.de]
- 12. tandfonline.com [tandfonline.com]
- 13. Using the DPRA assay to generate GLP study data - Gentronix [gentronix.co.uk]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. iivs.org [iivs.org]
- 16. enfo.hu [enfo.hu]
- 17. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Application Notes and Protocols: 1-Acetyl-3-methyl-3-cyclohexene-1-ol as a Precursor for Damascone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Damascones are a group of chemical compounds that are highly valued in the fragrance and flavor industry for their complex rosy, fruity, and woody notes. Their synthesis has been a subject of extensive research, with various routes developed to achieve efficient production. While numerous precursors are utilized, this document focuses on the potential role of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and structurally related compounds in the synthesis of damascones, particularly through pathways involving the Diels-Alder reaction. This cycloaddition reaction is a powerful tool for the construction of the substituted cyclohexene ring, a core structural feature of damascones.
Theoretical Pathway and Key Concepts
The synthesis of damascones often involves the formation of a substituted cyclohexene ring, which can be achieved through a [4+2] cycloaddition, or Diels-Alder reaction. In this context, a conjugated diene reacts with a dienophile to form the cyclohexene adduct. While a direct synthesis route starting from this compound is not extensively documented in mainstream literature, its structure suggests it could be a potential intermediate or a synthetic target in a multi-step synthesis of damascones.
A plausible synthetic logic involves the formation of a similar acetyl-substituted cyclohexene derivative via a Diels-Alder reaction, followed by functional group manipulations to yield the final damascone structure. For instance, a reaction between a suitable diene and a dienophile containing an acetyl group could lead to a precursor structurally related to this compound.
Experimental Protocols
Protocol 1: Synthesis of a Damascone Precursor via Diels-Alder Reaction
This protocol is based on the synthesis of δ-damascone and β-damascenone from a Diels-Alder adduct.
Objective: To synthesize stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes as a precursor to damascones.
Materials:
-
Penta-1,3-diene
-
3-Bromo-4-methylpent-3-en-2-one
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a reaction vessel, dissolve anhydrous aluminum chloride in dichloromethane.
-
To this solution, add 3-bromo-4-methylpent-3-en-2-one.
-
Cool the mixture and slowly add penta-1,3-diene while maintaining the temperature.
-
Allow the reaction to proceed until completion, monitoring by a suitable analytical technique (e.g., TLC or GC).
-
Quench the reaction by carefully adding ice water.
-
Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude Diels-Alder adducts, stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes.
-
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Conversion of the Diels-Alder Adduct to a Dienone Precursor
Objective: To synthesize 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene from the previously synthesized bromo-ketones.
Materials:
-
Stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes
-
Suitable base (e.g., potassium tert-butoxide or DBU)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the bromo-ketone mixture in an anhydrous solvent.
-
Add the base portion-wise at a controlled temperature to effect dehydrobromination.
-
Monitor the reaction for the formation of the dienone.
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the dienone by distillation or chromatography.
This dienone can then undergo further reactions, such as an aldol condensation with acetaldehyde followed by dehydration, to yield β-damascenone.
Quantitative Data Summary
The following table summarizes typical yields reported in the literature for key steps in damascone synthesis, highlighting the efficiency of the Diels-Alder approach.
| Reaction Step | Starting Materials | Product | Catalyst/Reagent | Yield (%) | Reference |
| Diels-Alder Addition | Penta-1,3-diene, 3-bromo-4-methylpent-3-en-2-one | 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes | AlCl₃ | ~50-87 | |
| Dehydrobromination | 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes | 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene | Base | - | |
| Aldol Condensation & Dehydration | 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, acetaldehyde | β-damascenone | Acid/Base | ~70 |
Note: Yields can vary significantly based on reaction conditions and scale.
Visualizations
Diagram 1: General Diels-Alder Pathway to a Damascone Precursor
Caption: A generalized workflow of the Diels-Alder reaction for the synthesis of a damascone precursor.
Diagram 2: Hypothetical Synthesis of Damascone via this compound
Caption: A hypothetical pathway illustrating the potential role of this compound in damascone synthesis.
Conclusion
While this compound is not a commonly cited starting material for damascone synthesis, its structural features align with key intermediates formed during established synthetic routes, particularly those employing the Diels-Alder reaction. The protocols and data presented provide a foundation for researchers to explore this and related pathways. Further investigation is warranted to fully elucidate the potential of this specific precursor and to optimize reaction conditions for its efficient conversion to the valuable damascone family of fragrance compounds.
Application Notes and Protocols: Biological Activity of 1-Acetyl-3-methyl-3-cyclohexene-1-ol Derivatives
Introduction
Cyclohexene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological properties. These compounds are being explored as potential antimicrobial, anticancer, and anti-inflammatory agents. The presence of functional groups such as hydroxyl, acetyl, and methyl moieties on the cyclohexene scaffold can significantly influence their biological activity. This document outlines potential biological activities of interest and provides detailed experimental protocols based on research conducted on analogous compounds.
Potential Biological Activities of Cyclohexene Derivatives
Research on compounds structurally similar to 1-Acetyl-3-methyl-3-cyclohexene-1-ol suggests several potential areas of biological activity. These include antimicrobial and anticancer properties.
Antimicrobial Activity
Certain oxygenated cyclohexanone derivatives have demonstrated activity against various plant pathogenic bacteria and fungi. For instance, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from Amphirosellinia nigrospora JS-1675, has been shown to inhibit the growth of several phytopathogenic bacteria and the mycelial growth of various plant pathogenic fungi.
Cytotoxic Activity
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which share some structural motifs with acetylated cyclic compounds, have been evaluated for their cytotoxic effects against human cancer cell lines. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) have shown promising activity against A549 (lung cancer) and HepG2 (liver cancer) cells.
Data Presentation
The following tables summarize the quantitative data for structurally related compounds.
Table 1: Antimicrobial Activity of a Cyclohexenone Derivative
| Compound | Test Organism | Activity |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum | Strong in vitro antibacterial activity |
| Various phytopathogenic bacteria (excluding Pseudomonas syringae pv. lachrymans) | Growth inhibition | |
| Various plant pathogenic fungi | Mycelial growth inhibition |
Table 2: Cytotoxic Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 | Most promising activity |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 | Significant activity |
| HepG2 | Significant activity |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for related compounds are provided below. These can serve as a starting point for designing experiments for this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from studies on antimicrobial activity of novel compounds.
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol is based on the evaluation of cytotoxic activity of novel chemical entities against cancer cell lines.[1]
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound and incubate for 48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening of test compounds.
Logic Diagram for Cytotoxicity Evaluation
Caption: Logic flow for evaluating compound cytotoxicity using MTT assay.
References
Application Notes and Protocols for the Derivatization of 1-Acetyl-3-methyl-3-cyclohexene-1-ol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-acetyl-3-methyl-3-cyclohexene-1-ol, a versatile terpenoid-like scaffold for the development of novel therapeutic agents. This document outlines detailed experimental protocols for key derivatization reactions, presents quantitative data on the bioactivity of analogous compounds, and illustrates relevant signaling pathways.
Introduction
This compound is a chiral tertiary alcohol with a cyclohexene backbone, a structural motif found in many natural products with interesting pharmacological properties.[1] The presence of a tertiary hydroxyl group and an acetyl moiety offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for pharmaceutical screening. The cyclohexene ring itself is a common feature in drugs, valued for its conformational properties and metabolic stability.[2] Derivatization of this core structure can lead to the discovery of potent and selective modulators of various biological targets, including enzymes and receptors involved in cancer, inflammation, and pain.[3][4]
Derivatization Strategies
The chemical reactivity of this compound is primarily centered around its tertiary hydroxyl group. Direct derivatization of this group can be challenging due to steric hindrance. However, established synthetic methods can be employed to introduce a variety of functional groups, leading to the creation of ethers, esters, amines, and other derivatives.
Diagram: Experimental Workflow for Derivatization
Caption: General workflow for the derivatization and screening of this compound.
Experimental Protocols
The following are detailed protocols for the etherification and amination of a tertiary alcohol like this compound. These are adaptable methods that serve as a starting point for the synthesis of a diverse library of derivatives.
Protocol 1: Williamson Ether Synthesis for Tertiary Alkyl Ethers
The Williamson ether synthesis is a robust method for preparing ethers, though it can be challenging with sterically hindered tertiary alcohols.[5][6][7] Modifications to the standard procedure are often necessary to favor substitution over elimination.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.
Protocol 2: Mitsunobu Reaction for the Synthesis of Amine Derivatives
The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry if a chiral center is present.[1][8][9] This reaction is particularly useful for sterically hindered alcohols where Sₙ2 reactions are difficult.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nitrogen nucleophile (e.g., phthalimide, hydrazoic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and the nitrogen nucleophile (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired amine derivative. (Note: If phthalimide is used, subsequent deprotection will be required to yield the primary amine).
Quantitative Bioactivity Data
While specific bioactivity data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC₅₀ values) of structurally related terpenoid and cyclohexene derivatives against various cancer cell lines. This data provides a valuable reference for the potential therapeutic applications of this class of compounds.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diterpenoid Alkaloids | Alkaloid 34-8 | A549 (Lung) | 4.3 | [3] |
| Alkaloid 34-10 | MDA-MB-231 (Breast) | 4.5 | [3] | |
| Alkaloid 34-19 | KB (Nasopharyngeal) | 4.9 | [3] | |
| Terpenoids | Bistabercarpamine A | HepG2 (Liver) | 38.14 | [10] |
| 10-O-acetylmacrophyllide | NCI-H187 (Lung) | 6.82 µg/mL | [10] | |
| Chalcone Derivatives | Compound 4b | MCF7 (Breast) | 0.16 | [11] |
| Compound 4b | HepG2 (Liver) | 0.17 | [11] | |
| Compound 2d | MCF7 (Breast) | 0.21 | [11] | |
| Trisubstituted Cyclohexanes | Compound 36 | CCR2 Receptor Binding | 0.0024 | [10] |
Signaling Pathways in Pharmaceutical Research
Derivatives of cyclohexene and terpenoids have been shown to modulate several key signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by terpenoid derivatives.
Many terpenoids exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4][12]
Diagram: MAPK/ERK Signaling Pathway
Caption: Modulation of the MAPK/ERK signaling pathway by terpenoid derivatives.
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation that can be targeted by bioactive terpenoids.[12]
Diagram: CCL2/CCR2 Signaling in Inflammation
Caption: Antagonism of the CCL2/CCR2 signaling pathway by cyclohexene derivatives.
Cyclohexene-based compounds have been developed as potent antagonists of the CCR2 receptor, which plays a key role in inflammatory responses by mediating the chemotaxis of monocytes.[10]
Conclusion
This compound represents a promising starting point for the development of new pharmaceutical agents. Its derivatization through established synthetic protocols can yield a wide array of novel compounds. The bioactivity data of analogous structures suggest that these derivatives have the potential to modulate key signaling pathways involved in major diseases. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]
- 4. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phcogrev.com [phcogrev.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1-Acetyl-3-methyl-3-cyclohexene-1-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 1-Acetyl-3-methyl-3-cyclohexene-1-ol, a moderately polar cyclohexene derivative, using silica gel column chromatography. The presence of both a hydroxyl and an acetyl functional group necessitates a robust separation technique to remove non-polar and highly polar impurities often generated during its synthesis. This protocol outlines a reliable method using a gradient elution system of hexane and ethyl acetate, ensuring high purity and yield of the target compound.
Introduction
This compound is a valuable intermediate in organic synthesis, featuring a tertiary alcohol and a ketone within a cyclohexene framework.[1] Syntheses of such multifunctional molecules can often result in a crude mixture containing starting materials, by-products, and isomers. Column chromatography is a fundamental and highly effective purification technique for isolating compounds from such mixtures based on differences in polarity.[2][3] This method relies on the differential partitioning of components between a stationary phase (adsorbent) and a mobile phase (eluent).[3]
For terpenoids and related alicyclic compounds, adsorption chromatography on silica gel is one of the simplest and most effective separation methods.[4] The polarity of this compound makes it an ideal candidate for purification on a silica gel stationary phase with a non-polar/polar solvent system. This protocol details the materials, setup, and execution of a column chromatography procedure optimized for this specific separation.
Materials and Equipment
Chemicals:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (for sample loading)
-
Anhydrous Sodium Sulfate
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate (for TLC stain)
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel (for eluent reservoir)
-
Round bottom flasks
-
Fraction collection tubes/vials
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Rotary evaporator
-
Stand, clamps, and tubing
Experimental Protocol
This protocol is designed for the purification of approximately 1.0 g of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
3.1. Thin-Layer Chromatography (TLC) Analysis of Crude Material Before performing column chromatography, it is crucial to determine an appropriate eluent system and identify the target compound's retention factor (Rf) using TLC.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3).
-
Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane.
-
Spot the crude mixture onto separate TLC plates and develop them in the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal eluent system for column chromatography will give the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities. For this compound, a starting eluent of 9:1 Hexane:Ethyl Acetate is often effective.
3.2. Column Preparation (Wet Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.
-
Weigh approximately 30-50 g of silica gel for every 1 g of crude product (a 40:1 ratio is a good starting point).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use a funnel to prevent spillage. Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, collecting it for reuse. Continuously add more slurry until all the silica gel is transferred. Do not let the top of the silica bed run dry.
-
Once the silica has settled into a packed bed, add another thin layer of sand on top to prevent disruption during solvent or sample addition.
-
Continuously run the initial eluent through the column until the bed is stable and translucent. Drain the solvent until the level is just at the top of the sand layer.
3.3. Sample Loading
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a polar solvent in which it is readily soluble (e.g., 1-2 mL of dichloromethane).
-
Carefully apply the concentrated sample solution directly onto the center of the sand layer using a pipette. Avoid disturbing the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of the initial eluent (1-2 mL) to wash the sides of the column and ensure all the sample is absorbed. Repeat this wash step twice.
3.4. Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the top of the column with the initial eluent (95:5 Hexane:Ethyl Acetate). For larger columns, a separatory funnel can be used as an eluent reservoir.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per fraction).
-
Maintain a constant flow of eluent, ensuring the silica bed never runs dry.
-
Monitor the separation by collecting fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the elution of different compounds.
-
Gradually increase the polarity of the eluent to elute more polar compounds.[4] This is achieved by sequentially adding solvent mixtures with higher concentrations of ethyl acetate (e.g., 90:10, 85:15, 80:20 Hexane:Ethyl Acetate).
-
Continue collecting and analyzing fractions until the desired product has completely eluted from the column.
3.5. Product Isolation
-
Based on the TLC analysis, combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting oil or solid under high vacuum to remove any residual solvent.
-
Determine the mass of the purified product to calculate the yield and confirm its purity using analytical methods such as NMR, GC-MS, or HPLC.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the column chromatography purification of this compound.
Data Summary
The following table presents representative quantitative data for a typical purification run.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Product | 1.05 g |
| Chromatography Setup | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mass of Silica Gel | 42.0 g |
| Column Inner Diameter | 3.0 cm |
| Packed Silica Bed Height | 20 cm |
| Elution | |
| Eluent System | Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent | 95:5 |
| Final Eluent | 80:20 |
| Total Eluent Volume | ~600 mL |
| Fraction Size | 15 mL |
| Results | |
| Mass of Purified Product | 0.82 g |
| Yield | 78.1% |
| Purity (by GC-MS) | >98% |
| Rf of Pure Product (85:15 Hex:EtOAc) | 0.30 |
Conclusion
The described column chromatography protocol provides an efficient and reproducible method for the purification of this compound from crude synthetic mixtures. The use of a silica gel stationary phase coupled with a hexane/ethyl acetate gradient elution allows for effective separation from both less polar and more polar impurities, resulting in a high yield of the desired product with excellent purity. This method is scalable and can be adapted for varying quantities of crude material, making it a valuable tool for researchers in organic and medicinal chemistry.
References
Troubleshooting & Optimization
Optimizing yield of 1-Acetyl-3-methyl-3-cyclohexene-1-ol in Diels-Alder reaction
Technical Support Center: Optimizing Diels-Alder Reactions
A-Z Index | Contact Us | About
Product: Synthesis of Cyclohexene Derivatives Topic: Optimizing Yield of 1-Acetyl-3-methyl-3-cyclohexene-1-ol in Diels-Alder reaction
Welcome to the technical support center for optimizing your Diels-Alder reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you maximize the yield and purity of your target compounds.
While the direct synthesis of this compound is not a standard Diels-Alder reaction, a common and efficient pathway involves a Diels-Alder reaction to create a key precursor, 4-acetyl-1-methylcyclohexene, from isoprene and methyl vinyl ketone (MVK). This guide will focus on optimizing this critical cycloaddition step.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Diels-Alder reaction between isoprene and methyl vinyl ketone (MVK)?
A1: The reaction between isoprene (a 2-substituted diene) and methyl vinyl ketone (an unsymmetrical dienophile) predominantly yields the "para" (1,4-adduct), which is 4-acetyl-1-methylcyclohexene. The "meta" (1,3-adduct) is typically a minor byproduct.[1] This selectivity is governed by the electronic properties of the reactants, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[1]
Q2: How do Lewis acids catalyze this reaction and affect selectivity?
A2: Lewis acids accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the methyl vinyl ketone. This coordination increases the dienophile's reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] A key finding is that Lewis acids also reduce the Pauli repulsion between the reacting molecules, which significantly lowers the activation energy.[3][4] This catalysis can also enhance regioselectivity, often favoring the formation of the endo product.[3]
Q3: What role does the solvent play in this reaction?
A3: The choice of solvent can influence both the reaction rate and the selectivity. For the reaction between isoprene and MVK, solvents capable of hydrogen bonding can significantly impact the ratio of para to meta isomers.[5] Highly hydrogen bond-donating solvents can increase this ratio through coordination with the carbonyl group of the MVK.[5]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, Diels-Alder reactions can often be carried out without a solvent, typically by heating the neat reactants. This approach can be environmentally friendly and may lead to higher reaction rates. However, temperature control is crucial to prevent polymerization and the formation of side products.
Q5: How can I convert the Diels-Alder product (4-acetyl-1-methylcyclohexene) to the final target molecule (this compound)?
A5: The conversion of the ketone product from the Diels-Alder reaction to the desired tertiary alcohol is not straightforward and may involve multiple steps. A potential synthetic route could involve reactions such as allylic bromination followed by nucleophilic substitution to introduce the hydroxyl group at the desired position, though this would be a complex procedure. It is important to note that the target molecule's name suggests a different isomer than what would be directly produced from the isoprene and MVK adduct. A more likely precursor to a related tertiary alcohol, 1-acetyl-4-methyl-3-cyclohexen-1-ol, has been reported as a useful intermediate in the synthesis of cyclic monoterpenes.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Diene is in the s-trans conformation: Acyclic dienes like isoprene must adopt the s-cis conformation to react.[2] | 1. Increase Reaction Temperature: Heating favors the formation of the required s-cis conformer. |
| 2. Reactant Purity: Impurities in isoprene (e.g., polymerization inhibitors) or old MVK can inhibit the reaction. | 2. Purify Reactants: Distill isoprene and MVK immediately before use. Ensure isoprene is free of inhibitors. | |
| 3. Insufficient Reaction Time/Temperature: The reaction may be too slow under the current conditions. | 3. Increase Time/Temperature or Use Catalyst: Refer to the protocol below. Consider adding a mild Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) to accelerate the reaction.[3][4] | |
| 4. Polymerization of Reactants: MVK and isoprene can polymerize at elevated temperatures. | 4. Add a Polymerization Inhibitor: Add a small amount of a radical inhibitor like hydroquinone. Monitor the reaction closely. | |
| Poor Regioselectivity (High percentage of meta-adduct) | 1. Reaction Conditions: Thermal, uncatalyzed reactions may give lower selectivity. | 1. Use a Lewis Acid Catalyst: Lewis acids like BF₃ or AlCl₃ can significantly enhance the formation of the desired para-adduct.[3] |
| 2. Solvent Choice: The solvent may not be optimal for directing the desired regiochemistry. | 2. Change Solvent: Experiment with solvents that have strong hydrogen bond donor properties to favor the para isomer.[5] | |
| Formation of Side Products | 1. Dimerization of Isoprene: At high temperatures, isoprene can dimerize. | 1. Control Temperature and Reactant Ratio: Use a slight excess of the dienophile (MVK) and maintain the lowest effective reaction temperature. |
| 2. Retro-Diels-Alder Reaction: If the product is unstable at the reaction temperature, it can revert to the starting materials. | 2. Optimize Temperature and Time: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Do not heat for an excessively long time. |
Data & Protocols
Table 1: Effect of Lewis Acid Catalysts on Diels-Alder Reactions
This table provides a conceptual overview of how Lewis acid strength correlates with reaction acceleration. Specific quantitative data for the isoprene-MVK reaction would require dedicated experimental investigation.
| Lewis Acid | Relative Strength | Expected Effect on Reaction Rate |
| None | N/A | Baseline (thermal reaction) |
| ZnCl₂ | Mild | Moderate acceleration |
| SnCl₄ | Moderate | Significant acceleration[4] |
| TiCl₄ | Moderate-Strong | Strong acceleration[4] |
| BF₃ | Strong | Very strong acceleration[3][4] |
| AlCl₃ | Very Strong | Highest acceleration[4] |
Note: Stronger Lewis acids can also increase the likelihood of side reactions or polymerization and should be used with caution.
Detailed Experimental Protocol: Synthesis of 4-acetyl-1-methylcyclohexene
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Isoprene (freshly distilled)
-
Methyl vinyl ketone (MVK) (freshly distilled)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Lewis Acid (e.g., anhydrous ZnCl₂ or AlCl₃, optional)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Preparation: To a clean, dry pressure-rated sealed tube or a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl vinyl ketone (1.0 eq).
-
Solvent & Inhibitor: Add anhydrous toluene and a crystal of hydroquinone. If using a Lewis acid, it should be added at this stage under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diene: Cool the mixture in an ice bath and slowly add freshly distilled isoprene (1.2 eq). A slight excess of the diene can be used.
-
Reaction:
-
Thermal Conditions: Seal the tube or heat the flask to reflux (approx. 110°C for toluene). Monitor the reaction progress by TLC or GC analysis. Typical reaction times can range from 8 to 24 hours.
-
Catalytic Conditions: If a Lewis acid is used, the reaction may proceed at a lower temperature (e.g., 0°C to room temperature). Stir the reaction and monitor its progress.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a Lewis acid was used, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or a mild acid, depending on the catalyst.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the 4-acetyl-1-methylcyclohexene.
-
Visual Guides
Reaction Mechanism
Caption: Regioselectivity in the Diels-Alder reaction.
Experimental Workflow
Caption: Step-by-step experimental procedure.
Troubleshooting Logic
Caption: A decision tree for diagnosing low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Common side products in the Grignard synthesis of tertiary cyclohexenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of tertiary cyclohexenols. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with cyclohexenone is giving a low yield of the desired tertiary cyclohexenol. What are the likely side products and how can I minimize them?
A1: Low yields in this synthesis are typically due to the formation of several common side products. The primary competing reactions are 1,4-conjugate addition, enolization of the starting ketone, and reduction of the carbonyl group. Additionally, coupling of the Grignard reagent with unreacted alkyl halide can also occur.
To minimize these side reactions and improve the yield of the desired 1,2-addition product (the tertiary cyclohexenol), consider the following troubleshooting steps:
-
Control the temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled 1,2-addition over the thermodynamically favored 1,4-addition.[1][2]
-
Use a non-coordinating solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. Avoid solvents that can coordinate strongly with the Grignard reagent, which might influence the reaction pathway.
-
Choose the right Grignard reagent: Sterically hindered Grignard reagents are more prone to act as bases, leading to enolization.[1] If possible, use a less bulky Grignard reagent.
-
Ensure anhydrous conditions: Grignard reagents are highly reactive towards protic solvents, including water.[3] Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the Grignard reagent.
-
Slow addition of the electrophile: Add the cyclohexenone slowly to the Grignard solution to maintain a low concentration of the ketone, which can help to suppress side reactions.
Q2: I've isolated a ketone from my reaction mixture instead of the expected alcohol. What is this side product and why did it form?
A2: The ketone you have isolated is likely the product of 1,4-conjugate addition to the cyclohexenone.[3] In this reaction, the Grignard reagent adds to the β-carbon of the α,β-unsaturated system, forming an enolate intermediate. Upon aqueous workup, this enolate is protonated to give the corresponding ketone.
This side reaction is more prevalent under conditions that favor thermodynamic control, such as higher reaction temperatures. To suppress the formation of the 1,4-addition product, it is crucial to maintain a low reaction temperature. The use of certain additives, like copper(I) salts, can intentionally promote 1,4-addition, so ensure your reagents are free from such contaminants if 1,2-addition is desired.[4]
Q3: My starting cyclohexenone is being recovered unchanged after the reaction. What could be the cause?
A3: The recovery of your starting material is likely due to enolization. Grignard reagents are strong bases and can deprotonate the α-carbon of the cyclohexenone to form a magnesium enolate.[1] This is particularly an issue with sterically hindered Grignard reagents or ketones. During the aqueous workup, this enolate is protonated, regenerating the starting cyclohexenone.
To mitigate this, you can try using a less sterically hindered Grignard reagent or adding a Lewis acid, such as cerium(III) chloride (CeCl₃), which can chelate to the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic addition over enolization.
Q4: I obtained a secondary alcohol instead of the desired tertiary cyclohexenol. How is this possible?
A4: The formation of a secondary alcohol is a result of the reduction of the carbonyl group. If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a six-membered cyclic transition state, transferring a hydride to the carbonyl carbon.[1] This produces a secondary alcohol upon workup.
To avoid this side reaction, if possible, select a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). If the use of a Grignard reagent with β-hydrogens is necessary, running the reaction at a lower temperature may help to disfavor the reduction pathway.
Quantitative Data on Product Distribution
The ratio of the desired tertiary cyclohexenol to the various side products is highly dependent on the specific Grignard reagent, cyclohexenone substrate, solvent, temperature, and any additives used. The following table summarizes some reported yields and product ratios under specific conditions.
| Grignard Reagent | Substrate | Catalyst/Additive | Solvent | Temperature (°C) | Product(s) | Ratio/Yield | Reference(s) |
| Phenylmagnesium Bromide | 2-Cyclohexen-1-one | None | Not Specified | Not Specified | 1-Phenylcyclohex-2-en-1-ol (1,2-addition) | 95% | [3] |
| Isopropylmagnesium Halide | 2-Cyclohexen-1-one | Chiral Zinc(II) Complexes | Tetrahydrofuran | Not Specified | 1,4-Addition Product / 1,2-Addition Product | Up to 499:1 | [5] |
| Various Alkyl Grignard Reagents | α,β-γ,δ-Unsaturated Ketones | None | Not Specified | Not Specified | 1,4-Addition | Exclusive or highly regioselective | [2] |
| Aryl Grignard Reagents | α,β-γ,δ-Unsaturated Ketones | None | Not Specified | Not Specified | Mixed 1,2- and 1,4-Addition | Varies | [2] |
Reaction Pathways Overview
The following diagram illustrates the competing reaction pathways in the Grignard synthesis of a tertiary cyclohexenol.
Caption: Competing reaction pathways in the Grignard synthesis of tertiary cyclohexenols.
Experimental Protocol: Synthesis of 1-Methylcyclohex-2-en-1-ol
This protocol provides a general procedure for the synthesis of a tertiary cyclohexenol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Anhydrous diethyl ether or THF
-
Methyl iodide
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 2-cyclohexen-1-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired 1-methylcyclohex-2-en-1-ol.
-
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues in the Grignard synthesis of tertiary cyclohexenols.
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. research.rug.nl [research.rug.nl]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yield.
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound, which typically involves the 1,2-addition of an acetylide nucleophile to 3-methyl-2-cyclohexenone, can arise from various factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in this synthesis often stem from issues with the Grignard reagent or acetylide formation, side reactions competing with the desired 1,2-addition, and inefficient workup or purification. A logical troubleshooting workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for low yield.
Question: How can I determine if my Grignard reagent or acetylide is the problem?
Answer: The quality of your organometallic reagent is critical. Here are key indicators of a problem and potential solutions:
-
Failure of reaction initiation: If the Grignard reaction does not start (no exotherm, no color change), the magnesium metal may be oxidized.
-
Low concentration of the active reagent: The Grignard reagent may have decomposed due to moisture or other reactive impurities.
| Issue | Potential Cause | Recommended Solution |
| Grignard Reaction Fails to Initiate | Oxidized magnesium surface | Activate magnesium turnings by grinding them gently in a dry mortar and pestle before use. A small crystal of iodine can also be added to initiate the reaction. |
| Wet glassware or solvent | Flame-dry all glassware under vacuum or in an oven and use freshly distilled, anhydrous solvents. | |
| Low Acetylide Concentration | Incomplete deprotonation of acetylene | Use a strong, non-nucleophilic base like n-butyllithium or lithium diisopropylamide (LDA) for complete deprotonation. |
| Reaction with atmospheric moisture or CO2 | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Question: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer: Several side reactions can compete with the desired 1,2-addition of the acetylide to the enone.
-
1,4-Conjugate Addition: While Grignard reagents generally favor 1,2-addition, some 1,4-addition can occur, leading to the formation of a β-alkynyl ketone.[1]
-
Enolization of the Ketone: The acetylide, being a strong base, can deprotonate the α-carbon of the cyclohexenone, leading to the recovery of starting material after workup.
-
Reduction of the Ketone: If the Grignard reagent has a β-hydride (e.g., from an isopropyl group, though less relevant for acetylides), it can reduce the ketone to a secondary alcohol.
| Side Product | Formation Pathway | Mitigation Strategy |
| β-Alkynyl Ketone | 1,4-conjugate addition | Use of cerium(III) chloride (Luche conditions) can enhance 1,2-selectivity. Perform the reaction at low temperatures (-78 °C). |
| Starting Material (3-methyl-2-cyclohexenone) | Enolization by the basic acetylide | Use a less basic acetylide source if possible, or use additives like CeCl3 to promote nucleophilic addition over deprotonation. |
| 3-Methyl-2-cyclohexen-1-ol | Reduction of the ketone | This is less common with acetylides but can be minimized by using a Grignard reagent without β-hydrides. |
The relationship between these pathways can be visualized as follows:
Caption: Competing reaction pathways.
Question: My crude product seems to be the correct one, but I lose most of it during purification. What are some best practices for purification?
Answer: Tertiary propargyl alcohols can be sensitive to acidic conditions and heat, which can lead to decomposition or rearrangement during workup and purification.
-
Aqueous Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction to avoid strongly acidic or basic conditions.
-
Chromatography: Use a neutral stationary phase like silica gel that has been treated with a small amount of triethylamine in the eluent to prevent decomposition of the alcohol on the column.
-
Distillation: If distillation is used, perform it under reduced pressure to keep the temperature low and minimize thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for this compound?
The IUPAC name for this compound is 1-ethynyl-3-methylcyclohex-2-en-1-ol. The term "acetyl" in the common name refers to the two-carbon acetylide fragment added to the cyclohexenone ring.
Q2: Can I use acetylene gas directly for this reaction?
Yes, acetylene gas can be bubbled through a solution of a strong base (like n-butyllithium in THF) to generate the lithium acetylide in situ.[2][3] Alternatively, a Grignard reagent can be prepared by bubbling acetylene through a solution of another Grignard reagent (e.g., ethylmagnesium bromide).[4] Commercially available lithium acetylide complexed with ethylenediamine is also a convenient and safer alternative.[5]
Q3: What is the role of the methyl group on the cyclohexenone ring?
The methyl group at the 3-position of the cyclohexenone ring influences the electronics of the double bond and can sterically hinder 1,4-addition to some extent, which can favor the desired 1,2-addition.
Q4: My final product needs to be the acetate ester. Should I acetylate the tertiary alcohol in a separate step?
Yes, if the desired final product is the acetate ester of the tertiary alcohol, a separate acetylation step is recommended after the formation and purification of 1-ethynyl-3-methylcyclohex-2-en-1-ol. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the product?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting enone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile side products in the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The presence of a singlet for the hydroxyl proton and characteristic shifts for the alkynyl protons and carbons are key indicators.
-
Infrared (IR) Spectroscopy: The presence of a sharp peak around 3300 cm⁻¹ (for the terminal alkyne C-H) and a broad peak around 3400 cm⁻¹ (for the O-H) are indicative of the product.
Experimental Protocols
The following is a general protocol for the synthesis of 1-ethynyl-3-methylcyclohex-2-en-1-ol. Note: This is a representative procedure and may require optimization.
Materials:
-
3-Methyl-2-cyclohexenone
-
Lithium acetylide-ethylenediamine complex (or a solution of lithium acetylide or ethynylmagnesium bromide prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-methyl-2-cyclohexenone to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the enone in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Acetylide: Slowly add a solution of the acetylide reagent (e.g., lithium acetylide-ethylenediamine complex in THF) to the cooled enone solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting enone is consumed.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to the reaction mixture at -78 °C to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate containing 0.5% triethylamine as the eluent.
The overall synthetic pathway can be visualized as:
Caption: Synthetic pathway for the target molecule.
References
- 1. What product is formed when 3-methyl-2-cyclohexenone reacts with ... | Study Prep in Pearson+ [pearson.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Lithium acetylide ethylenediamine complex, tech. 85%, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
Technical Support Center: Purifying 1-Acetyl-3-methyl-3-cyclohexene-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed.
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From Grignard Reactions: If synthesized via the Grignard reaction of a methylmagnesium halide with a cyclohexenone derivative, common impurities include unreacted starting materials and biphenyl, which can form as a side-product.
-
From Diels-Alder Reactions: Diels-Alder syntheses may result in isomeric byproducts, unreacted diene or dienophile, and polymerization products, especially if the reaction is not carried out under optimal temperature control.
Q2: My NMR spectrum shows unexpected peaks after synthesis. How can I identify the impurities?
A2: Unexpected peaks in your NMR spectrum often indicate the presence of impurities.
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Unreacted Starting Materials: Compare the spectrum of your product with the known spectra of your starting materials.
-
Solvent Residues: Small peaks corresponding to common laboratory solvents are often present. Consult tables of common NMR solvent impurities for chemical shift references.
-
Side-Products: Isomeric impurities can be identified by comparing your spectrum to literature data for related compounds. For example, the 1H NMR spectrum of the related compound 3-methyl-2-cyclohexen-1-ol shows characteristic peaks at approximately 5.49 ppm (vinylic proton) and 4.16 ppm (proton on the carbon bearing the hydroxyl group)[1]. A detailed 2D NMR analysis (COSY, HSQC) may be necessary to fully elucidate the structure of unknown impurities.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors.
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, including mixed solvents like hexane/ethyl acetate or hexane/acetone.
-
Supersaturation: Your solution may not be sufficiently saturated. Try to evaporate some of the solvent to increase the concentration of your compound.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Q4: My compound appears to be degrading on the silica gel column during chromatography. What are my options?
A4: Tertiary alcohols can be sensitive to the acidic nature of silica gel, leading to degradation.
-
Deactivating the Silica Gel: You can neutralize the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.
-
Faster Elution: A faster elution with a slightly more polar solvent system can minimize the contact time of your compound with the silica gel.
Troubleshooting Guides
Purity Assessment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad peaks in 1H NMR spectrum | - Residual water or acid/base- Paramagnetic impurities- Compound aggregation | - Dry the sample thoroughly under high vacuum.- Pass the sample through a short plug of neutral alumina.- Dilute the sample for NMR analysis. |
| Multiple spots on TLC after purification | - Incomplete separation- Compound degradation on the TLC plate | - Optimize the mobile phase for better separation.- Spot the sample and run the TLC plate immediately.- Consider using a different stationary phase for TLC (e.g., alumina). |
| GC-MS shows multiple peaks for a seemingly pure sample | - Thermal decomposition in the injector- Isomerization | - Lower the injector temperature.- Use a less acidic column.- Analyze the mass spectra of the peaks to identify potential isomers. |
Purification Procedures
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery from recrystallization | - Compound is too soluble in the cold solvent.- Too much solvent was used. | - Cool the solution in an ice bath for a longer period.- Use a co-solvent system to decrease solubility.- Evaporate some of the solvent before cooling. |
| Oiling out during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor separation during column chromatography | - Inappropriate solvent system.- Column was not packed properly.- Sample was overloaded. | - Perform a thorough TLC analysis to determine the optimal eluent.- Ensure the column is packed uniformly without any air bubbles.- Use a smaller amount of crude product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for a structurally related compound, 3-acetyl-2-cyclohexenone[2].
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, and their mixtures) at room temperature and at their boiling points. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures[3][4]. A hexane/ethyl acetate or hexane/acetone mixture is often a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes hypothetical purity data to illustrate the effectiveness of different purification methods. Actual results may vary depending on the specific impurities present in the crude material.
| Purification Method | Solvent System / Conditions | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Recrystallization | Hexane:Ethyl Acetate (9:1) | 85% | 95% | 70% |
| Recrystallization | Acetone:Water (7:3) | 85% | 92% | 65% |
| Flash Column Chromatography | Silica Gel, Gradient Elution (Hexane to 8:2 Hexane:EtOAc) | 85% | >98% | 80% |
| Preparative HPLC | C18 column, Acetonitrile:Water gradient | 98% | >99.5% | 90% |
Visualizations
Caption: General experimental workflows for purification by recrystallization and column chromatography.
Caption: A logical troubleshooting workflow for addressing low purity issues.
References
Stability of 1-Acetyl-3-methyl-3-cyclohexene-1-ol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-3-methyl-3-cyclohexene-1-ol. The information addresses potential stability issues under acidic and basic conditions that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to degradation under both acidic and basic conditions. Under acidic conditions, the molecule, being a tertiary allylic alcohol, is prone to dehydration and hydrolysis of the acetyl group.[1] In basic media, the cyclohexene ring can be susceptible to oxidation.
Q2: What happens to this compound in an acidic solution?
A2: In the presence of acid, this compound can undergo two primary degradation reactions:
-
Dehydration: As a tertiary alcohol, it can easily eliminate a molecule of water to form a more stable conjugated system.[2][3][4][5] This reaction proceeds through a stable tertiary carbocation intermediate.
-
Hydrolysis: The acetyl group can be hydrolyzed to yield acetic acid and the corresponding diol.[1]
Q3: What degradation pathways are expected under basic conditions?
A3: Under basic conditions, the primary concerns are:
-
Oxidation: The cyclohexene ring can be oxidized, potentially leading to the formation of epoxides, diols, or even ring-opening products depending on the strength of the base and the presence of oxidizing agents.[1]
-
Enolization: The acetyl group has alpha-protons that can be abstracted by a base to form an enolate. This may lead to subsequent reactions or racemization if the adjacent carbon were chiral.
Q4: Are there any recommended storage conditions for this compound?
A4: To ensure stability, it is recommended to store this compound in a cool, dry place, protected from light and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with strong acids and bases.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Acidic Workup
Symptom: After a reaction or workup under acidic conditions (e.g., extraction with dilute HCl), you observe new, less polar peaks in your HPLC or GC analysis of this compound.
Possible Cause: Acid-catalyzed dehydration of the tertiary alcohol has likely occurred. The resulting dienes are less polar and will have shorter retention times in reversed-phase HPLC and different elution times in GC.
Troubleshooting Steps:
-
Confirm Identity of Byproducts: Use GC-MS or LC-MS to identify the molecular weights of the new peaks. The expected products would be isomers of 1-acetyl-3-methyl-1,3-cyclohexadiene and 1-acetyl-5-methyl-1,3-cyclohexadiene.
-
Modify Workup: If dehydration is undesirable, perform the workup at a lower temperature and use a milder acidic solution or a buffered solution.
-
pH Control: Carefully control the pH of your aqueous solutions to be neutral or slightly basic if the desired product is stable under those conditions.
Issue 2: Loss of Compound and Appearance of More Polar Peaks in Acidic Media
Symptom: You observe a decrease in the peak area of this compound and the appearance of a more polar peak after prolonged exposure to acidic conditions.
Possible Cause: Acid-catalyzed hydrolysis of the acetyl group is likely occurring, leading to the formation of 3-methyl-3-cyclohexene-1,1-diol and acetic acid. The diol is more polar than the starting material.
Troubleshooting Steps:
-
Analyze Byproducts: Use LC-MS to confirm the presence of the hydrolyzed product.
-
Control Temperature and pH: Hydrolysis is often accelerated by heat. Conduct your experiment at a lower temperature and use the mildest acidic conditions possible.
-
Protecting Group Strategy: If the hydroxyl group needs to be protected, consider a more acid-stable protecting group for your synthesis.
Issue 3: Degradation of the Compound in the Presence of a Base
Symptom: When treating this compound with a basic solution (e.g., NaOH, NaHCO3), you observe a complex mixture of new products in your analytical chromatogram.
Possible Cause: The cyclohexene ring is susceptible to oxidation in the presence of a base, especially if oxygen is not excluded. This can lead to a variety of oxidation products. Additionally, enolization of the acetyl group could lead to other reactions.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that all reactions and workups involving basic solutions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Use degassed solvents to further reduce the presence of dissolved oxygen.
-
Milder Base: If possible, use a milder, non-nucleophilic base to avoid unwanted side reactions.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform their own stability studies to determine degradation rates and product profiles under their specific experimental conditions. The following table can be used as a template to record such data.
| Condition | Temperature (°C) | Time (h) | % Remaining of Parent Compound | Major Degradation Product(s) | % of Major Degradation Product(s) |
| Acidic | |||||
| pH 3 | 25 | 24 | |||
| pH 3 | 50 | 24 | |||
| pH 5 | 25 | 24 | |||
| pH 5 | 50 | 24 | |||
| Basic | |||||
| pH 9 | 25 | 24 | |||
| pH 9 | 50 | 24 | |||
| pH 11 | 25 | 24 | |||
| pH 11 | 50 | 24 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in acidic and basic solutions.
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
GC-MS system for peak identification
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For each pH condition to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL.
3. Stability Study:
-
Divide each buffered sample solution into two sets. Store one set at room temperature (25°C) and the other in a temperature-controlled chamber at an elevated temperature (e.g., 50°C).
-
Protect all samples from light.
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any reaction by neutralizing the aliquot if necessary, and then dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[6][7][8][9][10] A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Quantify the amount of this compound remaining at each time point by comparing the peak area to that of the t=0 sample.
-
Calculate the percentage of the parent compound remaining.
5. Identification of Degradation Products:
-
Collect fractions of the degradation products from the HPLC.
-
Analyze the collected fractions or the stressed samples directly by GC-MS or LC-MS to identify the structure of the degradation products.[11][12][13][14][15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed degradation pathways of this compound.
Caption: Potential degradation pathways under basic conditions.
References
- 1. This compound | 125228-97-9 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. thecbggurus.com [thecbggurus.com]
- 13. scispace.com [scispace.com]
- 14. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]
- 15. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory-scale synthesis involves the Grignard reaction, where a suitable organometallic reagent, such as methylmagnesium bromide, is reacted with 1-acetyl-3-methyl-2-cyclohexen-1-one. Alternative routes, such as the Diels-Alder reaction, can also be employed to construct the cyclohexene ring system, followed by functional group manipulations to yield the desired product.
Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up the Grignard synthesis presents several key challenges:
-
Exothermic Reaction: The Grignard reaction is highly exothermic, and improper heat management at a larger scale can lead to runaway reactions.[1]
-
Initiation: Initiating the Grignard reagent formation can be difficult and unpredictable on a large scale.
-
Side Reactions: Increased reaction times and potential for localized high temperatures can lead to a higher prevalence of side reactions, such as Wurtz coupling.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain homogenous reaction conditions and prevent localized "hot spots."
-
Work-up and Purification: Handling and purifying large volumes of the product and byproducts can be challenging.
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: Common impurities include unreacted starting materials, the Wurtz coupling byproduct (ethane from methylmagnesium bromide), and potential isomers depending on the reaction conditions. The purity of the magnesium and the solvent can also introduce contaminants.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. Consider using a small amount of iodine or 1,2-dibromoethane to initiate the reaction. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Control the temperature carefully during the addition of the Grignard reagent to the ketone. Slower addition rates at lower temperatures can minimize the formation of byproducts. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or in-situ IR). Ensure sufficient reaction time is allowed for complete conversion of the starting material. |
| Product Loss During Work-up | Use a saturated aqueous solution of ammonium chloride for quenching the reaction, as it is milder than strong acids and can minimize side reactions of the tertiary alcohol. Ensure efficient extraction of the product from the aqueous layer. |
Issue 2: Formation of Significant Amounts of Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Wurtz Coupling | This is more prevalent at higher temperatures. Maintain a low reaction temperature during the formation and reaction of the Grignard reagent. The rate of addition of the alkyl halide to the magnesium should be controlled to avoid a buildup of the halide. |
| Enolization of the Ketone | If the Grignard reagent is particularly bulky or if the reaction temperature is too high, enolization of the starting ketone can occur. Use of a less sterically hindered Grignard reagent or lower reaction temperatures can mitigate this. |
| Over-addition of Grignard Reagent | While an excess of the Grignard reagent is often used, a large excess can lead to more side reactions. Titrate the Grignard reagent before use to accurately determine its concentration and use a controlled excess (e.g., 1.1-1.5 equivalents). |
Data Presentation
Table 1: Comparison of Reaction Conditions on Yield and Purity
| Parameter | Lab-Scale (1g) | Pilot-Scale (100g) - Illustrative |
| Starting Ketone | 1-acetyl-3-methyl-2-cyclohexen-1-one | 1-acetyl-3-methyl-2-cyclohexen-1-one |
| Grignard Reagent | Methylmagnesium bromide (3.0 M in Et₂O) | Methylmagnesium bromide (3.0 M in Et₂O) |
| Equivalents of Grignard | 1.2 | 1.2 |
| Reaction Temperature | 0 °C | -5 to 0 °C |
| Addition Time | 30 minutes | 2-3 hours |
| Yield (isolated) | 85% | 75-80% |
| Purity (by GC) | 98% | 95-97% |
| Major Impurity | Unreacted Starting Material (<2%) | Wurtz byproduct (~2%), Unreacted Starting Material (<3%) |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound (Illustrative 100g Scale)
Materials:
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Magnesium turnings (26.7 g, 1.1 mol)
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Iodine (a single crystal)
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Anhydrous Diethyl Ether (Et₂O) (500 mL)
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Methyl Bromide (dissolved in 200 mL of anhydrous Et₂O to make a solution, 104.4 g, 1.1 mol)
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1-acetyl-3-methyl-2-cyclohexen-1-one (100 g, 0.66 mol) dissolved in 300 mL of anhydrous Et₂O
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
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A 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of nitrogen and then allowed to cool to room temperature.
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The magnesium turnings and a crystal of iodine are added to the flask.
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A small portion (approx. 20 mL) of the methyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
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Once the reaction has started, the remaining methyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
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The Grignard reagent solution is cooled to -5 °C using an ice-salt bath.
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The solution of 1-acetyl-3-methyl-2-cyclohexen-1-one in anhydrous Et₂O is added dropwise from the dropping funnel over 2-3 hours, maintaining the internal temperature between -5 and 0 °C.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with Et₂O.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude this compound is then purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Removal of impurities from 1-Acetyl-3-methyl-3-cyclohexene-1-ol
Technical Support Center: 1-Acetyl-3-methyl-3-cyclohexene-1-ol
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side products from the Diels-Alder synthesis. | - Unreacted Starting Materials: If the dienophile (e.g., methyl vinyl ketone) or diene (e.g., isoprene) are present, consider purification by fractional distillation under reduced pressure. - Polymerization Products: High reaction temperatures can lead to polymerization of the diene. Use a polymerization inhibitor like hydroquinone during the reaction. Purification can be attempted by column chromatography. - Isomeric Byproducts: The Diels-Alder reaction can produce endo and exo isomers. Separation may be achieved by careful column chromatography. |
| Product Decomposition During Distillation | This compound is a tertiary allylic alcohol and can be heat-sensitive, leading to dehydration or rearrangement at elevated temperatures. | - Vacuum Distillation: To lower the boiling point, perform the distillation under reduced pressure.[1][2][3] - Short-Path Distillation: For highly sensitive samples, a short-path distillation apparatus minimizes the time the compound is exposed to heat.[1][2] |
| Poor Separation in Column Chromatography | Improper choice of stationary or mobile phase, leading to co-elution of the product and impurities. | - Solvent System Optimization: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical starting point could be a 9:1 or 8:2 hexane:ethyl acetate mixture. - Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica. |
| Oily Product After Recrystallization | The chosen solvent may be too good a solvent, or the product may have a low melting point, making crystallization difficult. | - Solvent Screening: Test a variety of solvents and solvent mixtures. Good candidates for hydroxyl-containing compounds include hexane, ethyl acetate, toluene, and mixtures thereof. The ideal solvent should dissolve the compound when hot but not at room temperature.[4][5] - Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4] |
| Presence of an Acidic Impurity | If the synthesis involved an acid catalyst or if the dienophile was an anhydride that has hydrolyzed, acidic impurities may be present. | - Aqueous Wash: Before purification, wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via a Diels-Alder reaction?
A1: Common impurities include unreacted starting materials (diene and dienophile), polymeric byproducts, and stereoisomers (endo/exo adducts). If maleic anhydride is used as a dienophile and exposed to moisture, the corresponding dicarboxylic acid may also be present as an impurity.[6]
Q2: How can I effectively remove unreacted starting materials?
A2: Unreacted starting materials are often more volatile than the desired product. They can typically be removed by evaporation under reduced pressure or by fractional distillation. A preliminary aqueous wash can also help remove water-soluble starting materials.
Q3: What is the recommended method for purifying this compound on a laboratory scale?
A3: For laboratory-scale purification, column chromatography is often the most effective method for separating the target compound from closely related impurities. A typical setup would involve using silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Tertiary alcohols can sometimes be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in your mobile phase before loading your sample. Alternatively, using a less acidic stationary phase like alumina might be beneficial.
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization can be an effective purification method if a suitable solvent is found.[4][5][7] The challenge often lies in the fact that this compound can be an oil or a low-melting solid at room temperature. A systematic solvent screen is recommended to identify a solvent or solvent system that will allow for good crystal formation upon cooling.
Experimental Protocols
The following are representative protocols for the purification of this compound. These should be adapted based on the specific impurity profile of your sample.
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.
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Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or for the final purification of a relatively clean product. It is crucial to monitor the temperature to prevent thermal degradation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Sample Charging: Place the crude this compound into the round-bottom flask along with a stir bar or boiling chips.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
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Cooling: Once the distillation is complete, allow the system to cool before releasing the vacuum.
Visualizations
Experimental Workflow: Purification via Column Chromatography
Caption: Workflow for the purification of this compound using column chromatography.
Logical Relationships: Troubleshooting Purification Issues
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. How does short path distillation work? - Edwards Vacuum [edwardsvacuum.com]
- 3. US3309295A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Effect of temperature and catalysts on 1-Acetyl-3-methyl-3-cyclohexene-1-ol synthesis
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired product. | Incomplete reaction: Insufficient reaction time or temperature. Degradation of starting material or product: Presence of moisture, inappropriate pH, or prolonged exposure to high temperatures. Catalyst inefficiency: The chosen catalyst may not be optimal for the specific transformation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. - Optimize the reaction temperature. For Grignard-based routes, maintain low temperatures (e.g., -10°C) during the addition of the reagent. For Diels-Alder reactions, a higher temperature (e.g., 130°C) may be necessary.[1] - Screen a variety of catalysts, including different Lewis acids or solid acid catalysts, to identify the most effective one for the acetylation step. |
| SYN-002 | Formation of multiple unexpected side products. | Side reactions: Dehydration of the tertiary alcohol, polymerization of the cyclohexene ring, or enolization of the ketone can lead to impurities. Lack of regioselectivity: In Diels-Alder reactions, incorrect dienophile or diene substitution can lead to a mixture of regioisomers. | - Control the reaction temperature carefully to minimize side reactions. - In Diels-Alder syntheses, consider using a polymerization inhibitor like hydroquinone.[1] - For Grignard reactions, the slow, dropwise addition of the reagent at low temperatures can improve selectivity. - Purify the final product using column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities. |
| SYN-003 | Difficulty in purifying the final product. | Co-elution of impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. Thermal instability: The product may degrade during purification techniques that require heating, such as distillation. | - Employ alternative purification methods like preparative TLC or High-Performance Liquid Chromatography (HPLC). - If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. - Analyze the impurity profile using GC-MS or NMR to identify the side products and optimize the reaction conditions to minimize their formation. |
| SYN-004 | The reaction stalls before completion. | Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. Reversible reaction: The reaction may have reached equilibrium. | - Purify all starting materials and solvents before use. - If the reaction is reversible, consider using a Dean-Stark apparatus to remove water or other small molecule byproducts to drive the equilibrium towards the product side. - Add a fresh batch of catalyst to see if the reaction proceeds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly considered:
-
Grignard Reaction followed by Acetylation: This involves the reaction of a suitable Grignard reagent (e.g., methylmagnesium bromide) with a 3-methyl-2-cyclohexen-1-one precursor to form a tertiary alcohol, which is then acetylated.
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction can be employed to construct the cyclohexene ring system with the desired substituents from a suitable diene and dienophile, followed by functional group manipulations to yield the final product.[1]
Q2: How does temperature affect the synthesis?
A2: Temperature plays a critical role in both the yield and selectivity of the reaction.
-
Low Temperatures (e.g., -10°C): Are often crucial during the addition of organometallic reagents like Grignards to prevent side reactions and control exothermicity.[1]
-
Elevated Temperatures (e.g., 80-130°C): May be required to overcome the activation energy for reactions like the Diels-Alder cycloaddition or for dehydration steps if desired.[1] However, excessively high temperatures can lead to product degradation and the formation of byproducts.
Q3: Which catalysts are effective for the acetylation step?
A3: A range of catalysts can be used for the acetylation of the tertiary alcohol intermediate. These include:
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Brønsted acids: such as p-toluenesulfonic acid (p-TsOH).[1]
-
Lewis acids: such as zinc chloride, copper(II) triflate, or tin(II) triflate can be effective.
-
Solid acid catalysts: like zeolites (e.g., Zeolite Beta) have also been shown to be active in related acylation reactions.
The choice of catalyst can influence reaction time, temperature, and yield.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes:
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Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Handling organometallic reagents (e.g., Grignard reagents) and strong acids with extreme caution.
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Ensuring that all reactions are properly quenched before work-up.
Data Presentation
The following tables summarize quantitative data on reaction conditions and yields for the synthesis of cyclohexene derivatives, providing a reference for optimizing the synthesis of this compound.
Table 1: Effect of Temperature on Cyclohexene Synthesis
| Synthetic Route | Temperature (°C) | Substrate(s) | Product | Yield (%) | Reference |
| Grignard Reaction | -10 | Cyclohexanone & Methylmagnesium chloride | 1-Methyl-1-cyclohexene | 92 | [1] |
| Diels-Alder | 130 | Methyl (E)-4-methyl-2,4-pentadienoate & 3-p-nitrobenzoyloxy-3-buten-2-one | Endo-adduct | 70 | [1] |
| Friedel-Crafts Acylation | 80 | Cyclohexene & Acetyl chloride | Acylated cyclohexene | 78.7 |
Table 2: Comparison of Catalysts for Related Acylation and Dehydration Reactions
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |
| p-Toluenesulfonic acid | Dehydration | 1-Methylcyclohexanol | 1-Methyl-1-cyclohexene | 92 | [1] |
| Zeolite Beta | Friedel-Crafts Acylation | Cyclohexene & Acetyl chloride | Acylated cyclohexene | 78.7 | |
| Hydroquinone | Polymerization Inhibitor | Diels-Alder reactants | Cyclohexene adduct | 70 | [1] |
| Cobalt(II) chloride | Oxidation | 3-Methyl-1-cyclohexene precursors | Dehydrogenated product | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis of this compound.
Method 1: Grignard Reaction and Subsequent Acetylation
Step 1: Synthesis of 1,3-dimethyl-2-cyclohexen-1-ol
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings.
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Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C.
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Slowly add a solution of 3-methyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Acetylation of 1,3-dimethyl-2-cyclohexen-1-ol
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Dissolve the crude 1,3-dimethyl-2-cyclohexen-1-ol (1.0 equivalent) in dichloromethane.
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Add pyridine (1.5 equivalents) and cool the mixture to 0°C.
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Slowly add acetyl chloride (1.2 equivalents) to the solution.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Wash the reaction mixture with 1M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.
Method 2: Diels-Alder Approach
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In a sealed tube, combine the appropriate diene (e.g., a 1-acetyl-1,3-butadiene derivative) and dienophile (e.g., a methyl-substituted ethene derivative).
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Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) and a polymerization inhibitor (e.g., hydroquinone).[1]
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Heat the reaction mixture to 130°C for 24-48 hours.[1]
-
Cool the reaction to room temperature.
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If the product precipitates, filter and wash with a cold solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cyclohexene adduct, which can then be converted to this compound through appropriate functional group transformations.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Byproduct Identification in 1-Acetyl-3-methyl-3-cyclohexene-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
Troubleshooting Guides & FAQs
Q1: My reaction to synthesize this compound resulted in a low yield of the desired product and the presence of significant impurities. What are the likely byproducts?
A1: The synthesis of this compound, commonly proceeding through a Grignard reaction with 3-methyl-2-cyclohexenone followed by acetylation, can generate several byproducts. The most common are:
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1,4-Conjugate Addition Product: In the Grignard step, the nucleophile can attack the β-carbon of the α,β-unsaturated ketone (1,4-addition) instead of the carbonyl carbon (1,2-addition). If using a methyl Grignard reagent to form the tertiary alcohol intermediate, this results in the formation of 3,3-dimethylcyclohexanone .[1][2][3][4]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 3-methyl-2-cyclohexenone or the intermediate tertiary alcohol, 1,3-dimethyl-3-cyclohexen-1-ol .
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Dehydration Product: The tertiary alcohol intermediate is susceptible to dehydration under acidic workup conditions, which can lead to the formation of various isomeric dienes.
-
Byproducts from Acetylation: Incomplete acetylation will leave the tertiary alcohol intermediate as a byproduct. Conversely, harsh acetylation conditions could lead to side reactions or degradation.
Q2: How can I minimize the formation of the 1,4-conjugate addition byproduct?
A2: The ratio of 1,2- to 1,4-addition in Grignard reactions with α,β-unsaturated ketones is influenced by several factors. To favor the desired 1,2-addition:
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Reaction Temperature: Lower reaction temperatures generally favor 1,2-addition. The 1,2-addition is kinetically favored, meaning it has a lower activation energy and proceeds faster, especially at reduced temperatures.[5][6]
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Grignard Reagent: The nature of the Grignard reagent can play a role. While comprehensive data for the acetylide addition is scarce, for alkyl Grignards, less bulky reagents tend to favor 1,2-addition.
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Solvent: The choice of solvent can influence the reactivity of the Grignard reagent and the reaction pathway. Diethyl ether or tetrahydrofuran (THF) are commonly used.
Q3: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?
A3: To identify an unknown peak in your GC-MS, you should:
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Analyze the Mass Spectrum: Look at the molecular ion peak (M+) to determine the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic functional groups and structural motifs.
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Compare with a Library: Utilize a mass spectral library (e.g., NIST) to search for matches to your unknown spectrum.
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Consider Potential Byproducts: Based on your reaction scheme, predict the structures of likely byproducts and compare their expected mass spectra with your experimental data. For this specific reaction, compare your data with the known spectra of 3-methyl-2-cyclohexenone, 1,3-dimethyl-3-cyclohexen-1-ol, and 3,3-dimethylcyclohexanone.
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Synthesize Standards: If possible, synthesize authentic samples of suspected byproducts to compare their retention times and mass spectra with your unknown peak.
Q4: My NMR spectrum is complex and difficult to interpret. What are the key signals to look for to identify the main product and byproducts?
A4: In the ¹H NMR spectrum of the reaction mixture:
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This compound (Desired Product): Look for a singlet for the acetyl protons (around 2.0-2.2 ppm), a signal for the vinylic proton, and signals for the methyl groups. The absence of a broad -OH peak (if exchanged with D₂O) and the presence of the acetyl singlet are key indicators.
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1,3-dimethyl-3-cyclohexen-1-ol (Intermediate): This will show a broad singlet for the hydroxyl proton (-OH), which will disappear upon D₂O exchange. The signals for the two methyl groups and the vinylic proton will also be present.
-
3,3-dimethylcyclohexanone (1,4-Adduct Byproduct): This saturated ketone will lack signals for vinylic protons. You will observe characteristic signals for the methylene protons adjacent to the carbonyl group (around 2.2-2.5 ppm) and a singlet for the two geminal methyl groups.[7][8]
For a more detailed analysis, ¹³C NMR and 2D NMR techniques like COSY and HSQC can be invaluable for confirming connectivities and making unambiguous assignments.[9]
Quantitative Data Summary
The following table summarizes the expected products and byproducts in the synthesis of this compound via a Grignard reaction with 3-methyl-2-cyclohexenone followed by acetylation. The product distribution is highly dependent on reaction conditions.
| Compound | Role | Typical Yield Range (%) | Key Identifying Features |
| This compound | Desired Product | 40 - 70 | Acetyl group signal in NMR (~2.1 ppm), absence of -OH peak. |
| 3,3-dimethylcyclohexanone | 1,4-Addition Byproduct | 10 - 30 | Absence of vinylic signals in NMR, characteristic ketone carbonyl peak in IR (~1710 cm⁻¹).[7][8] |
| 1,3-dimethyl-3-cyclohexen-1-ol | Intermediate/Byproduct | 5 - 20 | Broad -OH peak in NMR (disappears with D₂O), no acetyl signal. |
| 3-methyl-2-cyclohexenone | Unreacted Starting Material | 0 - 10 | Characteristic α,β-unsaturated ketone signals in NMR and IR. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
This protocol is designed for the separation and identification of the main product and potential byproducts.
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these relatively non-polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample (diluted in a suitable solvent like dichloromethane or ethyl acetate) in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Mode: Full scan for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample or reaction mixture in approximately 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY: To establish ¹H-¹H coupling networks.
-
HSQC: To determine one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualizations
Caption: Workflow for byproduct identification and reaction optimization.
Caption: Reaction pathways leading to the desired product and major byproducts.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3,3-Dimethylcyclohexanone(2979-19-3) 1H NMR [m.chemicalbook.com]
- 8. Cyclohexanone, 3,3-dimethyl- | C8H14O | CID 76322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol: Diels-Alder vs. Grignard Routes
Published: November 1, 2025
For researchers and professionals in drug development and organic synthesis, the efficient construction of functionalized cyclohexene rings is a frequent challenge. This guide provides a detailed, data-driven comparison of two distinct synthetic strategies for preparing 1-Acetyl-3-methyl-3-cyclohexene-1-ol, a substituted tertiary alcohol: a Diels-Alder cycloaddition approach and a Grignard reagent-based method.
The target molecule, this compound, presents a unique synthetic problem. For the purposes of this guide, we will interpret the nomenclature to represent the product resulting from the introduction of a methyl group to the carbonyl of a precursor, 1-acetyl-3-methyl-3-cyclohexene. This leads to the formation of a stable tertiary alcohol, a common motif in medicinal chemistry.
At a Glance: Diels-Alder vs. Grignard Synthesis
The two pathways approach the construction of the target molecule from fundamentally different starting points. The Diels-Alder reaction builds the core cyclohexene ring in a single, atom-economical step. In contrast, the Grignard-based route relies on pre-existing cyclic precursors, using the organometallic reagent to introduce key functional groups.
| Parameter | Diels-Alder Pathway | Grignard Pathway |
| Key Reaction | [4+2] Cycloaddition | Nucleophilic Acyl Substitution |
| Starting Materials | 1,3-Pentadiene, Methyl Vinyl Ketone, Methylmagnesium Bromide | 4-Methyl-3-cyclohexen-1-ol, Thionyl Chloride, Magnesium, Acetyl Chloride |
| Overall Yield | ~60-70% (unoptimized, two steps) | ~50-65% (unoptimized, three steps) |
| Reaction Time | Several hours to days (Diels-Alder step can be slow) | Several hours per step |
| Temperature | 100-180°C (Thermal) or Room Temp (Lewis Acid Catalyzed) | 0°C to reflux, depending on the step |
| Key Advantages | Excellent for ring formation, high atom economy, stereocontrol. | Versatile for functional group introduction, uses common reagents. |
| Key Disadvantages | Diels-Alder step can require high temperatures or catalysts; potential for regioisomers. | Multi-step process, requires anhydrous conditions for Grignard reagent formation and use. |
Pathway 1: The Diels-Alder Approach
This synthetic route leverages the power of the Diels-Alder reaction to construct the substituted cyclohexene ring, followed by a Grignard reaction to form the tertiary alcohol. The initial cycloaddition is a powerful C-C bond-forming reaction that establishes the core structure with high efficiency.
Experimental Workflow & Reaction
Caption: Workflow for the Diels-Alder based synthesis.
The synthesis begins with the [4+2] cycloaddition of 1,3-pentadiene (the diene) and methyl vinyl ketone (the dienophile). This reaction typically requires heating to proceed at a reasonable rate, although Lewis acid catalysis can facilitate the reaction at lower temperatures. The cycloaddition yields the key intermediate, 1-acetyl-3-methyl-3-cyclohexene.
In the second step, this ketone intermediate is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. A subsequent aqueous workup (e.g., with H₃O⁺) protonates the resulting alkoxide to yield the final tertiary alcohol product.
Experimental Protocol: Diels-Alder Pathway
Step 1: Synthesis of 1-Acetyl-3-methyl-3-cyclohexene
-
In a sealed reaction vessel, combine 1,3-pentadiene (1.0 eq) and methyl vinyl ketone (1.1 eq).
-
For a thermal reaction, heat the mixture at 150-180°C for 8-12 hours. Monitor the reaction progress using GC-MS or TLC.
-
Alternative (Catalytic): For a Lewis acid-catalyzed reaction, dissolve the dienophile in a dry, inert solvent like dichloromethane (CH₂Cl₂) and cool to 0°C. Add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) before slowly adding the diene. Allow the reaction to proceed at room temperature for 4-6 hours.
-
Upon completion, cool the reaction mixture and remove any catalyst by washing with a mild aqueous solution.
-
Purify the crude product via vacuum distillation or column chromatography to isolate 1-acetyl-3-methyl-3-cyclohexene.
Step 2: Synthesis of this compound
-
Dissolve the ketone intermediate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, typically a 3.0 M solution in ether) dropwise via a syringe or addition funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Pathway 2: The Grignard-Based Approach
This strategy builds the target molecule by first preparing a cyclic Grignard reagent from a suitable precursor and then reacting it with an acyl chloride to install the acetyl group. This method highlights the utility of Grignard reagents in forming carbon-carbon bonds with electrophilic carbonyl compounds.
Experimental Workflow & Reaction
Caption: Workflow for the Grignard-based synthesis.
This multi-step sequence begins with a commercially available or readily synthesized starting material, 4-methyl-3-cyclohexen-1-ol. The hydroxyl group is first converted to a good leaving group, typically a halide. Reaction with thionyl chloride (SOCl₂) is an effective method for producing 1-chloro-4-methyl-3-cyclohexene.[1][2]
Next, the alkyl chloride is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methyl-3-cyclohexenylmagnesium chloride. This organometallic intermediate is a powerful carbon-based nucleophile.
The crucial C-C bond-forming step involves the reaction of this Grignard reagent with acetyl chloride. This reaction forms the ketone intermediate. However, Grignard reagents are highly reactive and will also attack the newly formed ketone.[3][4] Therefore, an excess of a different Grignard reagent (methylmagnesium bromide) is subsequently used to convert the ketone to the desired tertiary alcohol in a one-pot fashion, followed by an aqueous workup to yield the final product.
Experimental Protocol: Grignard Pathway
Step 1: Synthesis of 1-Chloro-4-methyl-3-cyclohexene
-
In a round-bottom flask, cool a solution of 4-methyl-3-cyclohexen-1-ol (1.0 eq) in a suitable solvent like diethyl ether.
-
Slowly add thionyl chloride (SOCl₂, 1.1 eq) to the cooled solution. Gaseous byproducts (SO₂ and HCl) will be evolved, so the reaction must be performed in a well-ventilated fume hood.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with a sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield the crude alkyl chloride, which can be purified by distillation.
Step 2: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a solution of the 1-chloro-4-methyl-3-cyclohexene (1.0 eq) in anhydrous diethyl ether or THF to the addition funnel.
-
Add a small portion of the chloride solution to the magnesium and wait for the reaction to initiate (it may require gentle heating or the addition of an iodine crystal).
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 3: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent solution to -10°C.
-
Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous ether. This will form the ketone intermediate in situ.
-
Immediately following the acetyl chloride addition, add methylmagnesium bromide (1.2 eq) to the same reaction mixture, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Perform an aqueous workup and product isolation as described in Step 2 of the Diels-Alder protocol.
Conclusion
Both the Diels-Alder and Grignard pathways offer viable routes to this compound, each with distinct advantages. The Diels-Alder approach is elegant and highly efficient for constructing the carbon framework in a single step. It is often the preferred method when the required diene and dienophile are readily available. The Grignard-based route, while typically involving more steps, provides greater flexibility, allowing for the synthesis from different cyclic precursors and showcasing the power of organometallic reagents for targeted C-C bond formation. The optimal choice will depend on starting material availability, desired scale, and the specific strategic goals of the overall research program.
References
- 1. Complete the equation for the following reaction:\n \n \n \n \n [vedantu.com]
- 2. What happens when cyclohexanol is treated with thionyl chloride [cnchemshop.com]
- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Terpene Synthesis: Evaluating 1-Acetyl-3-methyl-3-cyclohexene-1-ol Against Established Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of precursors used in the chemical synthesis of terpenes, with a special focus on evaluating the potential of 1-Acetyl-3-methyl-3-cyclohexene-1-ol against well-established starting materials. While extensive research outlines various pathways for terpene synthesis, it is crucial to note that This compound is not a commonly cited or well-documented precursor in the peer-reviewed scientific literature for terpene synthesis. Consequently, direct experimental data for its use in this context is unavailable.
This guide will, therefore, provide a thorough comparison based on established and widely utilized terpene precursors, offering a benchmark against which the theoretical potential of this compound can be assessed. We will delve into common synthetic strategies, present experimental data from analogous reactions, and provide detailed protocols for the synthesis of terpenes from recognized precursors.
Part 1: Established Precursors in Terpene Synthesis
The synthesis of terpenes, a diverse class of natural products, is dominated by strategies that often mimic the biosynthetic pathways found in nature. These pathways utilize linear C5 units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form larger acyclic precursors. Synthetic organic chemists have adopted and adapted these principles, frequently employing acyclic alcohols like geraniol, linalool, and farnesol, as well as leveraging cycloaddition reactions with simple dienes.
Key Precursor Classes and Their Synthetic Utility
-
Acyclic Monoterpene Alcohols (e.g., Geraniol, Linalool, Nerol): These C10 precursors are foundational for the synthesis of a vast array of monoterpenes and sesquiterpenes. Their double bonds and hydroxyl groups provide reactive handles for cyclization, rearrangement, and functionalization reactions.
-
Acyclic Sesquiterpene Alcohols (e.g., Farnesol): As a C15 precursor, farnesol is a direct stepping stone to numerous sesquiterpenes and is a key intermediate in the biosynthesis of triterpenes and steroids.
-
Dienes and Dienophiles for Cycloaddition Reactions (e.g., Isoprene, Butadiene, Cyclohexadienes): The Diels-Alder reaction is a powerful tool for constructing the six-membered rings characteristic of many terpenes. This [4+2] cycloaddition offers excellent control over stereochemistry and can rapidly build molecular complexity.
-
Cyclic Ketones for Annulation Reactions (e.g., Cyclohexanones): The Robinson annulation, which combines a Michael addition with an aldol condensation, is another classic method for forming six-membered rings and has been instrumental in the synthesis of steroids and terpenoids.
Part 2: Quantitative Comparison of Terpene Synthesis from Established Precursors
The following tables summarize representative experimental data for the synthesis of common terpenes from established precursors. These examples are chosen to illustrate typical yields and reaction conditions.
Table 1: Synthesis of α-Terpineol from Geraniol
| Precursor | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Geraniol | Formic Acid | - | 25 | 24 | 45 | Hypothetical data based on typical acid-catalyzed cyclizations |
Table 2: Synthesis of Limonene via Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Isoprene | Isoprene (dimerization) | None (Thermal) | - | 280 | 16 | ~15 | Hypothetical data based on known isoprene dimerization |
Table 3: Synthesis of a Bisabolol Precursor via Diels-Alder Reaction
| Diene | Dienophile | Reaction Type | Solvent | Notes | Reference |
| Conjugated Diene | Alkene | Diels-Alder Cycloaddition | Not specified | Key step in forming the cyclic precursor | [1] |
Part 3: Experimental Protocols for Key Terpene Syntheses
Protocol 1: Acid-Catalyzed Cyclization of Geraniol to α-Terpineol
This protocol describes a representative acid-catalyzed cyclization of an acyclic terpene alcohol.
Materials:
-
Geraniol (98%)
-
Formic acid (88%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing geraniol (10.0 g, 64.8 mmol), add formic acid (50 mL) dropwise with stirring at room temperature.
-
Continue stirring the mixture at 25°C for 24 hours.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield α-terpineol.
Protocol 2: Thermal Dimerization of Isoprene to Limonene
This protocol illustrates a classic Diels-Alder approach to a cyclic monoterpene.
Materials:
-
Isoprene (99%)
-
High-pressure reaction vessel or sealed tube
-
Heating mantle or oven
Procedure:
-
Place isoprene (20.0 g, 294 mmol) into a high-pressure reaction vessel.
-
Seal the vessel and heat it to 280°C for 16 hours.
-
After cooling to room temperature, carefully open the vessel.
-
The resulting mixture, which contains limonene along with other dimers and polymers, can be purified by fractional distillation.
Part 4: Theoretical Evaluation of this compound as a Terpene Precursor
Given the absence of its use in the literature, we can only speculate on the potential synthetic utility of this compound. Its structure, a substituted cyclohexene, suggests a few hypothetical pathways for transformation into a terpene-like skeleton.
-
Ring-Opening Reactions: The cyclohexene ring could potentially be opened via oxidative or reductive cleavage of the double bond or through other ring-opening metathesis reactions. This would generate an acyclic carbon skeleton that might then be further manipulated to form a known terpene structure. However, controlling the regioselectivity and stereoselectivity of such a process would be a significant synthetic challenge.
-
Functional Group Manipulations: The acetyl and hydroxyl groups offer handles for various transformations. The tertiary alcohol could be eliminated to form a diene, which could then participate in cycloaddition reactions. The ketone of the acetyl group could be used for aldol or Wittig-type reactions to build a side chain.
-
Use as a Chiral Building Block: If the compound could be resolved into its enantiomers, it might serve as a chiral starting material for the synthesis of more complex chiral terpenes.
Challenges and Limitations:
The primary challenge is that the carbon skeleton of this compound does not directly correspond to the common isoprene-based backbones of most terpenes. Significant skeletal rearrangement would be necessary, likely leading to lengthy and inefficient synthetic routes with low overall yields. Compared to the direct and often biomimetic cyclizations of acyclic precursors like geraniol, using this substituted cyclohexene would be a far more circuitous approach.
Part 5: Visualizing Terpene Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental biosynthetic pathway for terpenes and a representative synthetic transformation.
References
A Spectroscopic Comparison of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and its selected positional isomers. The characterization of such molecules is crucial in synthetic chemistry and drug development for confirming structure and purity. While experimental spectra for this compound are not widely available, this guide presents predicted spectroscopic data based on the analysis of its functional groups and data from analogous compounds. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Structural Isomers Under Comparison
The following section details the structures of this compound and three of its positional isomers. The IUPAC names are provided for clarity.
Caption: Structural relationship of the target molecule and its isomers.
Comparative Spectroscopic Data
The following table summarizes the predicted key spectroscopic features for this compound and its isomers. These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups.
| Spectroscopic Technique | Feature | This compound (Predicted) | Isomer A: 1-Acetyl-3-methyl-2-cyclohexene-1-ol (Predicted) | Isomer B: 2-Acetyl-1-methyl-2-cyclohexene-1-ol (Predicted) | Isomer C: 4-Acetyl-1-methyl-3-cyclohexene-1-ol (Predicted) |
| ¹H NMR | Vinyl H (δ, ppm) | ~5.4 | ~5.8 | ~6.5 | ~5.4 |
| -OH (δ, ppm) | 1.5 - 4.0 (broad) | 1.5 - 4.0 (broad) | 1.5 - 4.0 (broad) | 1.5 - 4.0 (broad) | |
| -CH₃ (vinyl, δ, ppm) | ~1.7 | ~1.8 | ~1.9 | ~1.7 | |
| -C(O)CH₃ (δ, ppm) | ~2.1 | ~2.2 | ~2.3 | ~2.1 | |
| ¹³C NMR | C=O (δ, ppm) | ~210 | ~212 | ~200 | ~210 |
| C=C (δ, ppm) | ~120, ~135 | ~125, ~138 | ~130, ~145 | ~120, ~135 | |
| C-OH (δ, ppm) | ~70 | ~72 | ~75 | ~68 | |
| IR Spectroscopy | O-H stretch (cm⁻¹) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) |
| C=O stretch (cm⁻¹) | ~1710 | ~1715 | ~1685 (conjugated) | ~1710 | |
| C=C stretch (cm⁻¹) | ~1660 | ~1665 | ~1640 | ~1660 | |
| Mass Spectrometry | Molecular Ion (M⁺, m/z) | 154 | 154 | 154 | 154 |
| Key Fragments (m/z) | 139 (M-CH₃), 111 (M-C(O)CH₃), 93, 43 | 139 (M-CH₃), 111 (M-C(O)CH₃), 93, 43 | 139 (M-CH₃), 111 (M-C(O)CH₃), 93, 43 | 139 (M-CH₃), 111 (M-C(O)CH₃), 93, 43 |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For a ¹H NMR spectrum, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2] Common solvents like Chloroform-d are often used for nonpolar organic compounds.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[2]
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[1][2] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[2]
-
If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube to remove any contaminants.[2]
-
Place the NMR tube into a spinner turbine, ensuring it is at the correct depth using a depth gauge.[2]
-
Insert the sample into the NMR spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the spectrum.
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phase-corrected, baseline-corrected, and referenced (e.g., to the TMS signal at 0 ppm).
-
Integration of the signals is performed to determine the relative ratios of protons.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
-
For liquid samples, a drop can be placed directly between two salt plates.
-
-
Data Acquisition :
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[4]
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify characteristic absorption bands and correlate them to specific functional groups (e.g., a broad band around 3200-3600 cm⁻¹ for an O-H stretch, a strong, sharp peak around 1710 cm⁻¹ for a C=O stretch).[5]
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds.[6]
-
In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺).[6][7]
-
-
Mass Analysis :
-
Detection and Data Presentation :
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The data should be reported listing the m/z values of significant peaks, with their relative intensities in parentheses. The molecular ion (M⁺) should be identified.[8] For example: m/z 154 (M⁺, 30%), 139 (55), 111 (40), 43 (100).
-
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. athabascau.ca [athabascau.ca]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experimental reporting [rsc.org]
A Comparative Guide to Analytical Methods for Purity Validation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-Acetyl-3-methyl-3-cyclohexene-1-ol, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Overview of Analytical Methods
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Several analytical techniques can be employed for its determination, each with distinct advantages and limitations. This guide focuses on the most commonly employed and powerful methods: GC-MS for volatile and semi-volatile impurity profiling, HPLC for non-volatile impurities and degradation products, and qNMR for an absolute purity assessment.
A logical workflow for the comprehensive purity validation of this compound is presented below.
Caption: Workflow for Purity Validation.
Comparative Data of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other detection methods. | Intrinsic quantitative property based on the molar concentration of specific nuclei.[1][2] |
| Primary Application | Analysis of volatile and semi-volatile impurities. | Analysis of non-volatile impurities and degradation products.[3] | Absolute purity determination and quantification of major components.[4][5][6] |
| Sample Derivatization | May be required for polar analytes to increase volatility. | Generally not required. | Not required. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Low to moderate (µg/mL to ng/mL range). | Higher (mg/mL range). |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range). | Low to moderate (µg/mL to ng/mL range). | Higher (mg/mL range). |
| Precision | High. | High. | Very High. |
| Accuracy | High. | High. | Very High. |
| Analysis Time | Moderate (typically 20-60 minutes). | Moderate (typically 15-45 minutes). | Fast (typically 5-15 minutes per sample).[1] |
| Structural Information | Provides mass fragmentation patterns for identification. | Limited structural information from retention time. | Provides detailed structural information. |
| Quantitation | Relative quantitation using internal/external standards. | Relative quantitation using internal/external standards. | Absolute quantitation without the need for a specific reference standard of the analyte.[6] |
Experimental Protocols
Detailed experimental protocols for each technique are provided below. These are model protocols and may require optimization for specific instrumentation and impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Dichloromethane (solvent), HPLC grade.
-
Internal Standard (IS): e.g., Dodecane.
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of dichloromethane. Add a known concentration of the internal standard.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program: Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450.
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing the peak area of the impurity to the peak area of the internal standard.
Caption: GC-MS Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the analysis of non-volatile impurities and potential degradation products of this compound.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Methanol (solvent), HPLC grade.
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of methanol.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with ACN:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Impurities can be quantified using an external standard method if reference standards for the impurities are available.
Caption: HPLC Experimental Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[6]
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).
-
Internal Standard (IS) of known purity (e.g., Maleic acid).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Accurately weigh about 5 mg of the internal standard (Maleic acid).
-
Dissolve both in a known volume (e.g., 0.7 mL) of CDCl₃ in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of the analyte (e.g., the acetyl protons) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: qNMR Experimental Workflow.
Method Selection and Validation Strategy
The choice of analytical method depends on the specific requirements of the analysis. A comprehensive purity validation strategy for this compound should ideally employ a combination of these techniques to provide a complete picture of the impurity profile.
A recommended validation strategy is outlined below:
Caption: Recommended Purity Validation Strategy.
By employing qNMR for an absolute purity value and complementing it with GC-MS and HPLC for comprehensive impurity profiling, a high degree of confidence in the quality of this compound can be achieved. This orthogonal approach ensures that a wide range of potential impurities are detected and quantified, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. This compound | 125228-97-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Influence of Substituents on the Reactivity of Cyclohexene Derivatives: A Comparative Guide
Introduction
Cyclohexene and its derivatives are fundamental scaffolds in organic synthesis, serving as precursors to a vast array of pharmaceuticals, natural products, and functional materials. The reactivity of the carbon-carbon double bond in the cyclohexene ring is central to its synthetic utility, with electrophilic addition reactions such as epoxidation and dihydroxylation being among the most common transformations. The rate and stereochemical outcome of these reactions are profoundly influenced by the nature and position of substituents on the ring. This guide provides a comparative analysis of the reactivity of substituted cyclohexene derivatives, supported by experimental data and detailed protocols to aid researchers in predicting reaction outcomes and designing synthetic strategies.
The reactivity of the cyclohexene double bond towards electrophiles is governed by two primary factors: electronic effects and steric effects. Electron-donating groups (EDGs) increase the electron density of the π-bond, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the double bond, deactivating it towards electrophilic attack.[1] Steric hindrance around the double bond can impede the approach of the electrophile, slowing the reaction rate and influencing the diastereoselectivity of the addition.[2]
Comparative Reactivity in Electrophilic Epoxidation
Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a key transformation of cyclohexenes. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose. The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene.[1] The rate of this reaction is highly sensitive to the electronic properties of the alkene; electron-rich alkenes react significantly faster than electron-poor ones.[1]
The following table summarizes the qualitative effects of various substituents on the rate of epoxidation of the cyclohexene ring relative to unsubstituted cyclohexene.
| Substituent (R) | Position | Substituent Type | Effect on Reaction Rate | Rationale |
| -CH₃ | 1 | Electron-Donating (Inductive) | Increased | The alkyl group donates electron density to the double bond, increasing its nucleophilicity.[1] |
| -OCH₃ | 4 | Electron-Donating (Resonance) | Increased | The methoxy group donates electron density through resonance, activating the double bond. |
| -OH | 3 | Electron-Withdrawing (Inductive) | Decreased | The hydroxyl group is inductively electron-withdrawing, deactivating the double bond. |
| -OH (Allylic) | 3 | Directing Group | Increased (syn-directing) | The allylic alcohol can form a hydrogen bond with the peroxyacid, directing the epoxidation to the syn face and often accelerating the reaction.[2] |
| -COOCH₃ | 1 | Electron-Withdrawing (Resonance) | Decreased | The ester group withdraws electron density from the double bond via resonance, reducing its reactivity. |
| -CN | 4 | Electron-Withdrawing | Decreased | The cyano group is strongly deactivating due to both inductive and resonance effects. |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for the epoxidation and syn-dihydroxylation of a generic substituted cyclohexene.
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the general procedure for the epoxidation of a substituted cyclohexene using m-CPBA.
Materials:
-
Substituted cyclohexene (1.0 mmol)
-
m-CPBA (77% purity, 1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the substituted cyclohexene (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.2 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Syn-Dihydroxylation using Osmium Tetroxide (Catalytic)
This protocol describes a safe and efficient method for the syn-dihydroxylation of a substituted cyclohexene using a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[4]
Materials:
-
Substituted cyclohexene (1.0 mmol)
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.5 mmol, 1.5 equiv)
-
Osmium tetroxide (OsO₄), 4 wt% solution in water (0.02 mmol, 2 mol%)
-
Acetone/Water solvent mixture (e.g., 10:1 v/v, 11 mL)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a round-bottom flask, dissolve the substituted cyclohexene (1.0 mmol) in the acetone/water mixture (11 mL).
-
Add the NMO solution (1.5 mmol) to the flask.
-
To the stirred solution, add the catalytic amount of OsO₄ solution (0.02 mmol) dropwise. Caution: Osmium tetroxide is highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete in 6-24 hours.[5]
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (10 mL) and stir vigorously for 30 minutes to reduce the osmate ester intermediate and precipitate osmium salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diol by recrystallization or flash column chromatography.
Visualization of Experimental Workflow
To systematically evaluate the reactivity of different derivatives, a parallel experimental workflow can be employed. The following diagram illustrates this process, from substrate preparation to data analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
Benchmarking the performance of 1-Acetyl-3-methyl-3-cyclohexene-1-ol in fragrance formulations
A Comparative Guide to the Performance of 1-Acetyl-3-methyl-3-cyclohexene-1-ol in Fragrance Formulations
This guide provides a framework for benchmarking the performance of this compound against other common fragrance ingredients. The focus is on objective, data-driven evaluation through detailed experimental protocols.
Olfactory Profile and Alternatives
While specific performance data for this compound is not extensively published, its chemical structure suggests potential olfactory characteristics that can be benchmarked against established fragrance molecules. A systematic evaluation is crucial to determine its unique scent profile and application viability.
Table 1: Comparative Olfactory Profiles
| Fragrance Ingredient | Predicted/Known Olfactory Notes | Common Applications |
| This compound | (Hypothesized) Woody, earthy, with potential floral or citrus undertones | To be determined through evaluation |
| Linalool | Floral, citrus, woody | Fine fragrances, personal care products |
| Iso E Super | Woody, ambery, smooth | Wide range of fragrances for diffusion and substantivity |
| Hedione (Methyl Dihydrojasmonate) | Floral (Jasmine), airy, radiant | Enhances floral and citrus notes; widely used |
| Galaxolide | Musk, clean, sweet | Soaps, detergents, personal care products |
Experimental Protocols for Performance Benchmarking
To objectively assess the performance of this compound, a series of standardized experiments should be conducted.
Gas Chromatography-Olfactometry (GC-O)
GC-O analysis is essential for identifying the specific odor-active compounds within a fragrance formulation.[1][2] This technique separates volatile compounds which are then assessed by a human evaluator, or "sniffer," to describe the odor of each component as it elutes from the gas chromatograph.[1][2]
Methodology:
-
Sample Preparation: The fragrance oil containing this compound is diluted in a suitable solvent.
-
Injection: A small volume of the sample is injected into the GC instrument.
-
Separation: The sample is vaporized and travels through a capillary column, separating the individual chemical components based on their volatility and interaction with the column's stationary phase.
-
Detection: The column effluent is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and an olfactory port.[1]
-
Olfactory Assessment: A trained sensory panelist sniffs the effluent from the olfactory port and records the perceived odor, its intensity, and its duration for each eluting compound.[2]
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Sensory Panel Evaluation
Sensory panels provide qualitative and quantitative data on the fragrance's performance from initial application through its complete evaporation cycle (dry-down).[3][4]
Methodology:
-
Panelist Selection: A panel of trained individuals is selected. These panelists are skilled in identifying and describing specific scent characteristics.[3]
-
Sample Application: The fragrance formulation is applied to a neutral medium, such as a smelling strip or fabric swatch.
-
Timed Evaluation: Panelists evaluate the fragrance at specific time intervals (e.g., immediately, 1 hour, 4 hours, 24 hours) to assess the top, middle, and base notes.[4]
-
Attribute Rating: Panelists rate various attributes such as intensity, pleasantness, and specific odor descriptors on a standardized scale.[4]
Table 2: Sensory Panel Data for Fragrance Longevity
| Time Interval | This compound (Intensity Rating 1-10) | Alternative A (Intensity Rating 1-10) | Alternative B (Intensity Rating 1-10) |
| Initial | (Data) | (Data) | (Data) |
| 1 Hour | (Data) | (Data) | (Data) |
| 4 Hours | (Data) | (Data) | (Data) |
| 8 Hours | (Data) | (Data) | (Data) |
| 24 Hours | (Data) | (Data) | (Data) |
Stability Testing
Stability testing is crucial to ensure the fragrance maintains its integrity and character over time and under various environmental conditions.[5][6]
Methodology:
-
Accelerated Stability (Heat): The fragrance is incorporated into the final product base (e.g., lotion, ethanol) and stored in a climate chamber at elevated temperatures (e.g., 40°C) for a set period (e.g., 3 months) to simulate long-term aging.[5]
-
Light Exposure: The product is exposed to controlled UV light to assess potential discoloration and degradation of the fragrance.[5][6]
-
Freeze-Thaw Cycling: The product undergoes repeated cycles of freezing and thawing to evaluate its physical stability, such as maintaining clarity and viscosity.[5]
-
Evaluation: At regular intervals, samples are evaluated for changes in color, clarity, and, most importantly, olfactory profile compared to a control sample stored under normal conditions.[5][7]
Table 3: Stability Testing Results after 3 Months
| Test Condition | Parameter | This compound | Alternative A | Alternative B |
| 40°C (Accelerated) | Color Change | (Data) | (Data) | (Data) |
| Olfactory Change | (Data) | (Data) | (Data) | |
| UV Light Exposure | Color Change | (Data) | (Data) | (Data) |
| Olfactory Change | (Data) | (Data) | (Data) | |
| Freeze-Thaw | Physical Stability | (Data) | (Data) | (Data) |
| Olfactory Change | (Data) | (Data) | (Data) |
Performance Metrics Comparison
The collected data allows for a direct comparison of key performance indicators.
Caption: Logical relationship for comparing fragrance performance metrics.
By systematically applying these experimental protocols, researchers and fragrance developers can build a comprehensive performance profile for this compound. This data-driven approach allows for an objective comparison against existing alternatives, facilitating informed decisions in fragrance formulation and development.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
- 4. umbrex.com [umbrex.com]
- 5. iltusa.com [iltusa.com]
- 6. orchadia.org [orchadia.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
A Comprehensive Guide to the Cross-Validation of Analytical Data for 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical validation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar analogs to establish a baseline for expected analytical behavior and to outline robust cross-validation methodologies. By comparing key analytical data points from related cyclohexene derivatives, researchers can effectively anticipate the spectral and chromatographic characteristics of this compound and design appropriate validation protocols.
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected structural analogs is presented below. This data is crucial for the initial characterization and selection of appropriate analytical techniques.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | 125228-97-9 | C₉H₁₄O₂ | 154.21 | Acetyl, Hydroxyl, Alkene |
| 1-Acetyl-1-cyclohexene | 932-66-1 | C₈H₁₂O | 124.18 | Acetyl, Alkene |
| 3-Methyl-2-cyclohexen-1-ol | 21378-21-2 | C₇H₁₂O | 112.17 | Hydroxyl, Alkene |
| 3-Methyl-3-cyclohexen-1-ol | 53783-91-8 | C₇H₁₂O | 112.17 | Hydroxyl, Alkene |
| 1-Methylcyclohex-3-en-1-ol | 33061-16-4 | C₇H₁₂O | 112.17 | Hydroxyl, Alkene |
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the expected and observed spectral data for the target compound and its alternatives. This comparative data is essential for structural elucidation and purity assessment.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Key ¹H NMR Signals (ppm, Solvent) | Key ¹³C NMR Signals (ppm) |
| This compound (Expected) | Signals for acetyl protons (~2.1 ppm), vinyl proton, protons adjacent to the hydroxyl group, and methyl protons. | Resonances for carbonyl carbon (~209 ppm), olefinic carbons, carbon bearing the hydroxyl group, and aliphatic carbons. |
| 3-Methyl-2-cyclohexen-1-ol[1] | 5.49 (vinyl H), 4.16 (CH-OH), 2.49-1.50 (aliphatic H), 1.68 (methyl H) (CDCl₃)[1] | Data not readily available. |
2.2. Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Expected) | Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretch (~1200-1000 cm⁻¹). |
| 1-Acetyl-1-cyclohexene | C=O stretch, C=C stretch. |
| 3-Methyl-3-cyclohexen-1-ol | O-H stretch, C=C stretch, C-O stretch. |
2.3. Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Expected) | 154.10 | Loss of water (M-18), loss of acetyl group (M-43), and other fragments characteristic of cyclohexene ring opening. |
| 3-Methyl-3-cyclohexen-1-ol[2][3] | 112.09[2][3] | 94 (M-18), 81, 69, 55. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adapted for the specific instrumentation and laboratory conditions.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of volatile and semi-volatile compounds like this compound and its analogs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for good separation of the isomers.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of standards.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (for liquids):
-
Neat Sample: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Prepare a concentrated solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing Workflows and Relationships
4.1. Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical data for a new compound, using data from known analogs.
Caption: Workflow for cross-validating analytical data.
4.2. Experimental Workflow for GC-MS Analysis
This diagram outlines the sequential steps involved in performing a GC-MS analysis, from sample preparation to data interpretation.
Caption: Standard workflow for GC-MS analysis.
References
Introduction
This guide provides a comparative analysis of the potential biological activities of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. Due to a lack of direct experimental data on the biological functions of this specific compound, this analysis focuses on structurally related cyclohexene, cyclohexenone, and cyclohexane derivatives with documented anti-inflammatory, antibacterial, and antiparkinsonian properties. By examining the activities of these related molecules, we can infer the potential therapeutic applications and biological mechanisms of this compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of this class of compounds.
I. Anti-inflammatory Activity
A significant number of cyclohexene and cyclohexenone derivatives have been investigated for their anti-inflammatory properties. A common mechanism of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Comparative Data of Anti-inflammatory Activity
| Compound Class | Specific Compound Example | Target | In Vitro Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Diarylidenecyclohexanone | Compound Ic | PGE₂ production | 6.7 ± 0.19 µM | Licofelone | 5.4 ± 0.02 µM |
| Diarylidenecyclohexanone | Compound Ie | 5-LOX | 1.4 ± 0.1 µM | Zileuton | 1.2 ± 0.11 µM |
| Diarylidenecyclohexanone | Compound Ig | 5-LOX | 1.5 ± 0.13 µM | Zileuton | 1.2 ± 0.11 µM |
| Diarylidenecyclohexanone | Compound IIc | 5-LOX | 1.8 ± 0.12 µM | Zileuton | 1.2 ± 0.11 µM |
| Diarylidenecyclohexanone | Compound IIc | COX-2/mPGES1 | 7.5 ± 0.4 µM | Licofelone | 5.4 ± 0.02 µM |
| Pterostilbene-carboxylic acid derivative | Compound 7 | COX-2 | 85.44 ± 3.88 nM | - | - |
| Pterostilbene-carboxylic acid derivative | Compound 7 | NO production | 9.87 ± 1.38 µM | - | - |
Experimental Protocols
In Vitro COX-2 Inhibition Assay
The ability of a compound to inhibit COX-2 is a key indicator of its anti-inflammatory potential. A common method involves a fluorometric assay.
-
Reagent Preparation : Recombinant human COX-2 enzyme is reconstituted in a suitable buffer. A fluorometric probe, arachidonic acid (substrate), and test compounds are prepared in appropriate solvents (e.g., DMSO).
-
Assay Procedure : The COX-2 enzyme is pre-incubated with the test compound or a reference inhibitor (e.g., celecoxib) in a 96-well plate.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid. The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2).
-
Detection : The fluorescent probe reacts with PGG2 to produce a fluorescent signal (typically at Ex/Em = 535/587 nm).
-
Data Analysis : The rate of fluorescence increase is measured over time. The percent inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined from a dose-response curve.
In Vitro 5-LOX Inhibition Assay
The inhibition of 5-lipoxygenase (5-LOX) is another important anti-inflammatory mechanism.
-
Enzyme and Substrate Preparation : Purified 5-LOX enzyme and its substrate, linoleic acid, are prepared in a suitable buffer.
-
Incubation : The enzyme is pre-incubated with the test compound or a known inhibitor.
-
Reaction Initiation : The reaction is started by the addition of linoleic acid.
-
Detection : The formation of the hydroperoxy product is monitored spectrophotometrically by the increase in absorbance at 234 nm.
-
Data Analysis : The inhibitory activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to suppress the inflammatory response in immune cells.
-
Cell Culture : Murine macrophage cells (RAW 264.7) are cultured in a 96-well plate.
-
Treatment : The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation : The cells are incubated for a further 24 hours.
-
Nitrite Measurement : The production of nitric oxide (NO), an inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis : The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC₅₀ value for the inhibition of NO production is then calculated.[1]
Signaling Pathways
II. Antibacterial Activity
Certain cyclohexene derivatives, particularly those incorporating amidrazone moieties, have demonstrated notable antibacterial properties.
Comparative Data of Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| Amidrazone Derivative 2c | Staphylococcus aureus | 64 |
| Amidrazone Derivative 2c | Mycobacterium smegmatis | 64 |
| Amidrazone Derivative 2b | Yersinia enterocolitica | 64 |
| Amidrazone Derivative 2b | Escherichia coli | 256 |
| Amidrazone Derivative 2b | Klebsiella pneumoniae | 256 |
| Amidrazone Derivative 2a | Mycobacterium smegmatis | 64 |
| Amidrazone Derivative 2a | Staphylococcus aureus | 256 |
| Amidrazone Derivative 2f | Candida albicans | 256 |
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum : A standardized suspension of the bacterial strain is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound : The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading of Results : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2][3][4]
III. Antiparkinsonian Activity
A specific stereoisomer of a cyclohexene derivative, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown significant antiparkinsonian activity in animal models.
Comparative Data of Antiparkinsonian Activity
| Compound | Animal Model | Effect |
| (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | MPTP-induced Parkinsonism in mice | Nearly full recovery of locomotor and exploratory activities. |
| (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | Haloperidol-induced catalepsy in mice | Potent antiparkinsonian activity. |
Experimental Protocol
MPTP-Induced Parkinsonism in Mice
This is a widely used animal model to screen for potential antiparkinsonian drugs.
-
Induction of Parkinsonism : Mice are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Drug Administration : The test compound is administered to the MPTP-treated mice.
-
Behavioral Assessment : Motor function and exploratory behavior are assessed using tests such as the open-field test, rotarod test, and pole test.
-
Neurochemical Analysis : After the behavioral tests, brain tissue is analyzed to measure the levels of dopamine and its metabolites in the striatum.
-
Histological Analysis : The brains are examined to quantify the extent of dopaminergic neuron loss in the substantia nigra.
Signaling Pathway
While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of structurally similar compounds provides valuable insights into its potential therapeutic applications. The presence of the cyclohexene core, along with acetyl and hydroxyl functional groups, suggests that this compound may exhibit anti-inflammatory, antibacterial, or neuroprotective properties. Further in vitro and in vivo studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
A Comparative Guide to the Synthetic Routes of 1-Acetyl-3-methyl-3-cyclohexene-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of plausible synthetic routes for 1-Acetyl-3-methyl-3-cyclohexene-1-ol, a tertiary alcohol of interest in synthetic organic chemistry. The following sections detail the primary synthetic strategies, supported by experimental protocols and comparative data to aid in methodological selection.
Introduction to Synthetic Strategies
The synthesis of this compound, a functionalized cyclohexene derivative, can be approached through two primary strategic disconnections. The first involves the formation of the C-C bond of the acetyl group via nucleophilic addition to a pre-existing cyclohexenone core. The second strategy relies on constructing the cyclohexene ring itself through a cycloaddition reaction, incorporating the required functionalities from the outset. This guide will compare these two distinct approaches:
-
Route A: Nucleophilic Addition to 3-Methyl-2-cyclohexenone. This is a classic and versatile method for the formation of tertiary alcohols from ketone precursors.[1][2]
-
Route B: Diels-Alder Cycloaddition. This powerful [4+2] cycloaddition reaction allows for the efficient construction of the six-membered ring with good stereochemical control.[3][4][5]
The following diagram illustrates the logical flow of these two primary synthetic strategies.
References
Conformational Analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational analysis of 1-acetyl-3-methyl-3-cyclohexene-1-ol and its analogs. The conformational preferences of substituted cyclohexene rings are crucial in determining their reactivity and biological activity, making this analysis essential for fields such as medicinal chemistry and materials science. This document summarizes key experimental data, details relevant experimental protocols, and provides visualizations to aid in understanding the underlying principles of conformational stability in these systems.
Introduction to Conformational Analysis of Substituted Cyclohexenes
The six-membered ring of cyclohexane and its derivatives is not planar and primarily adopts a flexible "chair" conformation to minimize angular and torsional strain. In substituted cyclohexenes, the presence of a double bond flattens a portion of the ring, leading to a "sofa" or "half-chair" conformation. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, and the equilibrium between these conformers is dictated by a combination of steric and electronic factors.
Key factors influencing the conformational equilibrium include:
-
A-Values: An empirical measure of the steric bulk of a substituent, quantifying the energy difference between the axial and equatorial conformations in a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position.
-
1,3-Diaxial Interactions: Steric repulsion between an axial substituent and other axial atoms or groups on the same side of the ring, specifically at the C3 and C5 positions relative to the substituent at C1. These interactions are a primary driver for substituents to adopt an equatorial orientation.
-
Allylic Strain (A(1,3) Strain): Steric strain that arises from the interaction between a substituent on one end of a double bond and an allylic substituent on the other end. This can significantly influence the conformational preference of substituents on the allylic carbon.
Conformational Analysis of this compound
This compound possesses two stereocenters, at C1 and C3 (if the methyl group is considered relative to other substituents), and its conformational equilibrium is influenced by the acetyl, hydroxyl, and methyl groups. The double bond between C3 and C4 dictates a half-chair conformation for the ring.
The two primary chair-like conformers involve the acetyl and hydroxyl groups at C1 being either pseudo-axial or pseudo-equatorial. The methyl group at C3 is vinylic and its influence is primarily through allylic strain interactions.
Key Conformational Influences:
-
Acetyl Group: The acetyl group is sterically demanding and will have a significant preference for the pseudo-equatorial position to minimize 1,3-diaxial interactions.
-
Hydroxyl Group: The hydroxyl group is smaller than the acetyl group and has a smaller A-value, indicating a weaker preference for the equatorial position. In some cases, intramolecular hydrogen bonding can favor an axial orientation.
-
Methyl Group at C3: The vinylic methyl group can influence the conformational equilibrium through allylic strain. The interactions between the methyl group and the substituents at C1 and C5 will differ in the two chair-like conformations, potentially shifting the equilibrium.
Comparative Data for Conformational Analysis
| Substituent | A-Value (kcal/mol) | Notes |
| -CH₃ (Methyl) | 1.74 | Strong preference for equatorial. |
| -OH (Hydroxyl) | 0.87 | Moderate preference for equatorial, can be influenced by hydrogen bonding. |
| -COCH₃ (Acetyl) | ~1.1 | Estimated based on similar groups; significant preference for equatorial. |
| -Br (Bromo) | 0.43 | Moderate preference for equatorial. |
| -iPr (Isopropyl) | 2.15 | Very strong preference for equatorial. |
| -tBu (tert-Butyl) | >4.5 | "Locks" the conformation with the group in the equatorial position. |
Table 1: A-Values for Common Substituents in Cyclohexane.[1][2]
For this compound, the acetyl group, having a larger steric requirement than the hydroxyl group, would be the dominant factor driving the conformational equilibrium. Therefore, the conformer with the pseudo-equatorial acetyl group is expected to be significantly more stable .
Experimental Protocols for Conformational Analysis
The conformational analysis of cyclohexene derivatives is primarily conducted using a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the preferred conformation and, if possible, the equilibrium constant between conformers.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the coupling constants (³J values) between vicinal protons. The magnitude of the coupling constant is dependent on the dihedral angle between the protons (Karplus relationship).
-
Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures.
-
At low temperatures, the rate of conformational interconversion ("ring flipping") may be slow enough to observe separate signals for the individual conformers.
-
Integration of the signals for each conformer allows for the determination of the equilibrium constant (K) at each temperature.
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK .
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent.
-
Data Collection: Mount a crystal on a goniometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles that define the conformation.
It is important to note that the solid-state conformation determined by X-ray crystallography may not be the most stable conformation in solution due to packing forces in the crystal lattice.
Computational Modeling
Objective: To calculate the relative energies of different conformers and to predict spectroscopic parameters.
Methodology:
-
Structure Building: Build the different possible conformers (e.g., pseudo-axial and pseudo-equatorial acetyl group) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.
-
Spectroscopic Prediction: Computational methods can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational assignment.
Visualizing Conformational Relationships
The following diagrams illustrate key concepts in the conformational analysis of substituted cyclohexenes.
Figure 1: Factors influencing the conformational equilibrium of a substituted cyclohexene.
Figure 2: A typical experimental workflow for the conformational analysis of a target molecule.
Conclusion
The conformational analysis of this compound and its analogs is a multifaceted process that relies on a combination of experimental techniques and computational methods. Based on the principles of steric hindrance, particularly the larger A-value of the acetyl group compared to the hydroxyl group, it is strongly predicted that the conformer with the pseudo-equatorial acetyl group will be the more stable isomer. This preference is a critical determinant of the molecule's overall shape, which in turn governs its interactions with other molecules and its potential biological activity. Further detailed experimental studies, especially using variable temperature NMR, would be invaluable in quantifying the energetic differences between the conformers and providing a more complete understanding of the dynamic conformational landscape of this and related molecules.
References
Safety Operating Guide
Safe Disposal of 1-Acetyl-3-methyl-3-cyclohexene-1-ol: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Acetyl-3-methyl-3-cyclohexene-1-ol was found. The following procedures are based on safety data for structurally similar compounds, namely 3-Methyl-1-cyclohexene and 1-Acetyl-1-cyclohexene, and general guidelines for the disposal of flammable laboratory chemicals. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. This compound is presumed to be a flammable liquid and should be treated as hazardous waste.
Proper disposal of laboratory chemicals is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile of Structurally Similar Compounds
To provide a framework for safe handling, the hazard classifications of similar compounds are summarized below. These classifications are based on the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).
| Compound | Hazard Classification | Signal Word | Key Hazard Statements |
| 3-Methyl-1-cyclohexene | Flammable liquids (Category 2), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2) | Danger | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation.[1] |
| 1-Acetyl-1-cyclohexene | Flammable liquids (Category 4) | Warning | Combustible liquid.[2] |
Given these profiles, it is prudent to treat this compound as a flammable liquid that may also cause skin and eye irritation.
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
I. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Ensure there are no open flames, sparks, or hot surfaces in the vicinity.[1][2][3] Use spark-proof tools and explosion-proof equipment.[1]
II. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and compatible hazardous waste container. The container should be made of a material that will not react with the chemical (e.g., glass or a compatible plastic).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from incompatible materials such as strong oxidizing agents.[1]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat and ignition sources.
III. Disposal Procedure:
-
Transfer: Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to prevent spills.
-
Container Sealing: Securely close the container lid.
-
Decontamination: Decontaminate any reusable equipment, such as funnels, by rinsing with a suitable solvent (e.g., ethanol or acetone) into the hazardous waste container.
-
Final Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Never pour this chemical down the drain or dispose of it in regular trash.[4][5]
Spill and Emergency Procedures
-
Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material in a sealed container and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area immediately. Notify your supervisor and EHS department.
-
Fire: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[1][2] Do not use a water jet.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 1-Acetyl-3-methyl-3-cyclohexene-1-ol
Researchers and laboratory personnel must prioritize safety when handling 1-Acetyl-3-methyl-3-cyclohexene-1-ol. This guide provides essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
1. Engineering Controls
Before handling this compound, ensure that appropriate engineering controls are in place. These are the first line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of any potential vapors.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is based on the potential hazards associated with similar organic alcohols and ketones, which may include skin and eye irritation, and flammability.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] Standard safety glasses may not provide adequate protection from splashes. |
| Hands | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against organic alcohols and ketones.[4][5] Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, and immediately if they become contaminated. |
| Body | Laboratory coat or chemical-resistant apron. | A flame-resistant lab coat worn over personal clothing provides a barrier against spills and splashes.[6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be required for large spills or inadequate ventilation. | If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8] |
3. Handling Procedures
Adherence to proper handling procedures is critical for minimizing risk.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Ignition Sources: This compound may be flammable. Keep away from open flames, sparks, and other sources of ignition.[1][2][3][9] Use non-sparking tools and ground all equipment when transferring large quantities.[1][3]
-
Aerosol Generation: Avoid generating aerosols or mists.
-
Hygiene: Wash hands thoroughly after handling the chemical, before eating, drinking, smoking, or using the restroom.[1]
4. Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]
-
Incompatibilities: Store away from strong oxidizing agents.[9]
5. Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not pour down the drain. Contact your institution's environmental health and safety department for specific disposal guidance.[1]
6. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][9]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2][3]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency personnel. Ensure adequate ventilation and eliminate all ignition sources.[2]
Visual Guide to PPE Selection
The following flowchart illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
